Trimannosyldilysine
Description
Properties
CAS No. |
79390-81-1 |
|---|---|
Molecular Formula |
C39H68N4O21S3 |
Molecular Weight |
1025.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-bis[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoyl]amino]-6-[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid |
InChI |
InChI=1S/C39H68N4O21S3/c44-15-20-26(50)29(53)32(56)37(62-20)65-12-7-23(47)40-10-3-1-5-18(42-25(49)9-14-67-39-34(58)31(55)28(52)22(17-46)64-39)35(59)43-19(36(60)61)6-2-4-11-41-24(48)8-13-66-38-33(57)30(54)27(51)21(16-45)63-38/h18-22,26-34,37-39,44-46,50-58H,1-17H2,(H,40,47)(H,41,48)(H,42,49)(H,43,59)(H,60,61)/t18-,19-,20+,21+,22+,26+,27+,28+,29-,30-,31-,32-,33-,34-,37+,38+,39+/m0/s1 |
InChI Key |
XNLMOLQNXJIGDH-DWRWFLLRSA-N |
Isomeric SMILES |
C(CCNC(=O)CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CCS[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)NC(=O)CCS[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
79390-81-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trimannosyldilysine; Man(3)lys(2); |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Origins of Trimannosyldilysine: A Deep Dive into Mannose-Mediated Drug Delivery
The quest to pinpoint the precise discovery and origin of "trimannosyldilysine" reveals a fascinating story rooted in the pioneering work of the 1980s on targeted drug delivery to macrophages. While a singular, widely-cited publication explicitly detailing a compound named "this compound" remains elusive, the scientific literature strongly indicates its conceptual origins within the broader research on mannosylated lysine derivatives for macrophage-specific drug delivery. This technical guide synthesizes the available information to illuminate the discovery, synthesis, and biological rationale behind such compounds.
The fundamental principle underlying the development of mannosylated lysine derivatives lies in the recognition that macrophages express surface receptors, primarily the mannose receptor (CD206), which bind specifically to glycoconjugates terminating in mannose residues. This specific interaction provides a powerful mechanism for delivering therapeutic agents directly to these key immune cells, which are implicated in a variety of diseases.
The Pioneers of Mannose-Targeted Drug Delivery
Research in the 1980s by scientists like M. Monsigny and M. M. Ponpipom laid the groundwork for this targeted approach. Their work focused on the synthesis of various glycoconjugates and their application in directing drugs to macrophages. Although the exact term "this compound" is not prevalent in their publicly available journal publications, the core concept of attaching multiple mannose units to a lysine backbone aligns perfectly with their research objectives. A French thesis from a later period explicitly mentions a "ligand trimannosyl-dilysine" in the context of selective drug delivery to macrophages, citing the work of Ponpipom and Monsigny, which strongly suggests that such a compound was synthesized and investigated within their research programs. It is plausible that "this compound" was an internal designation, a term used in a patent, or a specific example within a broader class of compounds that did not become the standardized nomenclature.
Conceptual Origin and Rationale
The design of a "this compound" molecule is based on a sound biological and chemical rationale:
-
Lysine Backbone: Lysine, an amino acid with two amino groups (α- and ε-amino groups), provides a convenient scaffold for attaching other molecules. The presence of these two reactive sites allows for the conjugation of multiple mannose residues.
-
Mannose Targeting: The mannose moieties act as the "homing device," directing the entire conjugate to macrophages via the mannose receptor.
-
Tri-Mannose Configuration: The use of three mannose units is intended to enhance the binding affinity and specificity for the mannose receptor. The receptor is known to have multiple carbohydrate recognition domains (CRDs), and a multivalent ligand (a ligand with multiple binding sites) can engage with several of these domains simultaneously, leading to a much stronger interaction than a monovalent ligand. This concept of multivalency is a cornerstone of carbohydrate-receptor interactions.
Signaling Pathway and Cellular Uptake
Upon binding to the mannose receptor on the macrophage surface, this compound-drug conjugates are internalized via receptor-mediated endocytosis. The signaling cascade initiated by mannose receptor binding is complex and can lead to various cellular responses, including phagocytosis and the modulation of inflammatory pathways.
The following diagram illustrates the general pathway for the uptake of a mannosylated ligand by a macrophage:
Caption: Mannose receptor-mediated endocytosis of a mannosylated ligand.
Experimental Protocols
While a specific protocol for "this compound" is not available, the synthesis of mannosylated lysine derivatives generally involves the following key steps. This generalized protocol is based on common organic synthesis techniques used for creating glycoconjugates.
General Synthesis Workflow
The synthesis of a mannosylated lysine derivative typically follows a multi-step process involving the protection of reactive groups, activation of the sugar, coupling to the lysine backbone, and finally, deprotection.
Caption: Generalized workflow for the synthesis of a mannosylated lysine derivative.
Detailed Methodologies
1. Protection of Mannose:
-
Objective: To protect the hydroxyl groups of mannose to prevent unwanted side reactions during the coupling step.
-
Protocol: D-mannose is typically peracetylated using acetic anhydride in the presence of a catalyst like pyridine or sodium acetate. This results in the formation of penta-O-acetyl-D-mannopyranose.
2. Activation of the Anomeric Carbon:
-
Objective: To create a good leaving group at the anomeric position (C1) of the mannose to facilitate its reaction with the amino groups of lysine.
-
Protocol: The peracetylated mannose is treated with a reagent like hydrogen bromide in acetic acid to form the anomeric bromide (a glycosyl halide), a reactive species for glycosylation.
3. Protection of Lysine:
-
Objective: To protect the carboxylic acid group of lysine to prevent it from interfering with the coupling reaction.
-
Protocol: The carboxylic acid group of lysine is often protected as a methyl or benzyl ester.
4. Coupling Reaction:
-
Objective: To form the glycosidic linkage between the activated mannose and the amino groups of lysine.
-
Protocol: The protected lysine is reacted with the activated mannose derivative in the presence of a promoter, such as a silver or mercury salt (e.g., silver triflate or mercuric cyanide), in an aprotic solvent. The stoichiometry is controlled to achieve the desired degree of mannosylation (e.g., di- or tri-mannosylation if other amino acids are involved in a peptide).
5. Deprotection:
-
Objective: To remove all protecting groups to yield the final this compound.
-
Protocol: The acetyl groups on the mannose residues are typically removed by transesterification using sodium methoxide in methanol (Zemplén deacetylation). The ester protecting group on the lysine is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).
6. Purification and Characterization:
-
Objective: To isolate the pure compound and confirm its structure.
-
Protocol: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Data
Due to the absence of a specific seminal paper on "this compound," a structured table of quantitative data for this exact molecule cannot be compiled. However, studies on analogous mannosylated ligands for macrophage targeting have reported various quantitative metrics. The following table presents a summary of the types of quantitative data that would be relevant for characterizing the biological activity of such a compound.
| Parameter | Description | Typical Range of Values | Experimental Method |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding interaction between the ligand and the mannose receptor. A lower Kd indicates a stronger binding. | 10⁻⁶ to 10⁻⁹ M | Surface Plasmon Resonance (SPR) or Radioligand Binding Assay |
| IC50 | The concentration of an unlabeled ligand that inhibits 50% of the specific binding of a labeled ligand. | Varies depending on the competitor | Competitive Binding Assay |
| Cellular Uptake (%) | The percentage of cells that have internalized the fluorescently labeled ligand after a specific incubation time. | Varies | Flow Cytometry or Fluorescence Microscopy |
| In vivo Biodistribution | The distribution of the radiolabeled ligand in different organs after administration. | % Injected Dose/gram of tissue | Scintigraphy or tissue harvesting and counting |
Conclusion
While the specific term "this compound" does not appear to be widely used in the scientific literature, the concept of a trimannosylated lysine derivative for targeted drug delivery to macrophages is a direct and logical extension of the pioneering research conducted in the 1980s. The synthesis of such a compound would rely on established methods of carbohydrate and peptide chemistry. The biological rationale for its design is strong, leveraging the principle of multivalent binding to the macrophage mannose receptor to achieve high affinity and specificity. Further investigation into patent literature and less accessible publications from the key research groups of that era may yet reveal the precise origins of this intriguing molecule. Researchers and drug development professionals can build upon these foundational concepts to design and synthesize novel mannosylated constructs for a wide range of therapeutic applications targeting macrophages.
In Silico Prediction of Trimannosyldilysine Properties: A Technical Guide
Disclaimer: The term "Trimannosyldilysine" does not correspond to a recognized chemical entity in the public scientific literature. This technical guide has been developed based on a hypothetical molecule, herein referred to as Hypothetical Trimannosyl-Dilysine Peptide (HTDP), which is consistent with the nomenclature: a dilysine peptide backbone with each lysine residue glycosylated with a trimannose moiety. This document serves as a framework for the in silico prediction of properties for such a glycopeptide.
Introduction
Glycosylation, the attachment of saccharides to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, and function. Mannosylated peptides, in particular, play a crucial role in various biological processes, including immune recognition and cell adhesion. The ability to predict the properties of novel mannosylated peptides, such as the hypothetical this compound, through in silico methods is of paramount importance in drug discovery and development. Computational approaches offer a rapid and cost-effective means to screen potential candidates, guiding subsequent experimental validation.
This guide provides a comprehensive overview of the methodologies for the in silico prediction of the physicochemical and biological properties of a this compound peptide. It is intended for researchers, scientists, and drug development professionals engaged in the study of glycopeptides.
In Silico Prediction of Physicochemical Properties
The physicochemical properties of a glycopeptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and bioavailability. A variety of computational tools and methods can be employed to predict these properties for our hypothetical this compound.
Molecular Descriptors and Quantitative Structure-Property Relationship (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. These models rely on the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.
Table 1: Predicted Physicochemical Properties of Hypothetical this compound Peptide (HTDP)
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | ~1500-1700 Da | Calculated from chemical formula |
| LogP (Octanol-Water Partition Coefficient) | Low to Negative | Group contribution methods (e.g., Wildman-Crippen LogP) |
| Water Solubility (LogS) | High | QSPR models based on topological polar surface area |
| pKa (Acid Dissociation Constant) | Multiple values | PropKa, MarvinSketch |
| Isoelectric Point (pI) | Basic range | Sequence-based prediction tools (e.g., ExPASy Compute pI/Mw) |
| Hydrogen Bond Donors/Acceptors | High number | Molecular modeling software (e.g., PyMOL, ChemDraw) |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. For the hypothetical this compound, MD simulations can be used to:
-
Determine stable conformations: Understanding the preferred three-dimensional structure in solution.
-
Analyze solvent interactions: Assessing the hydration shell and its impact on solubility.
-
Predict structural stability: Evaluating the integrity of the peptide and glycan structures under different conditions.
Prediction of Biological Activity and Signaling Pathway Involvement
In silico methods can also be used to predict the potential biological activities of the hypothetical this compound and to hypothesize its involvement in cellular signaling pathways.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against known mannose-binding receptors, such as:
-
Langerin (CD207): A C-type lectin receptor on Langerhans cells involved in immune surveillance.
-
DC-SIGN (CD209): A C-type lectin on dendritic cells that recognizes mannose-containing glycans.[1][2]
The binding affinity and interaction patterns predicted by docking can suggest potential immunomodulatory roles.
Signaling Pathway Analysis
Based on predicted interactions with cell surface receptors, it is possible to hypothesize the downstream signaling pathways that might be modulated by this compound. For instance, binding to DC-SIGN could potentially trigger signaling cascades involved in immune response modulation.
Caption: Hypothetical signaling cascade initiated by HTDP binding.
Experimental Protocols
The in silico predictions should be validated through experimental studies. The following sections outline key experimental protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of a this compound peptide can be achieved through solid-phase peptide synthesis (SPPS). A key component for this synthesis would be a mannosylated lysine building block.
Protocol: Solid-Phase Peptide Synthesis of HTDP
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(mannosyl)-OH) to the resin using a coupling agent such as HCTU.[1]
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Table 2: Experimental Characterization of HTDP
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Determine the molecular weight and sequence.[3][4] | A mass spectrum with a major peak corresponding to the calculated molecular weight of HTDP. Tandem MS (MS/MS) will confirm the amino acid sequence and glycan structure. |
| Nuclear Magnetic Resonance (NMR) | Elucidate the three-dimensional structure and confirm glycosidic linkages. | 1H and 13C NMR spectra showing characteristic peaks for the peptide and mannose residues, confirming their connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the synthesized peptide. | A single, sharp peak in the chromatogram indicating a high degree of purity. |
Biological Evaluation
To validate the predicted biological activity, a series of in vitro and cell-based assays should be performed.
Protocol: DC-SIGN Binding Assay
-
Cell Culture: Culture human dendritic cells expressing DC-SIGN.
-
Incubation: Incubate the cells with varying concentrations of the synthesized this compound.
-
Staining: Stain the cells with a fluorescently labeled anti-DC-SIGN antibody.
-
Flow Cytometry: Analyze the binding of the peptide to DC-SIGN using flow cytometry. A shift in fluorescence intensity will indicate binding.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the in silico prediction process and a proposed experimental workflow.
Caption: Logical workflow for the computational prediction of HTDP properties.
Caption: Experimental workflow for HTDP synthesis and validation.
Conclusion
This technical guide has outlined a comprehensive framework for the in silico prediction of the properties of a hypothetical this compound peptide. By leveraging a combination of computational modeling and simulation, it is possible to generate valuable hypotheses regarding its physicochemical characteristics, biological activity, and potential mechanisms of action. These in silico predictions provide a strong foundation for guiding the efficient design and execution of subsequent experimental studies, ultimately accelerating the discovery and development of novel glycopeptide-based therapeutics. The integration of computational and experimental approaches is crucial for advancing our understanding of these complex and biologically significant molecules.
References
- 1. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo peptide sequencing via manual interpretation of MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of the Synthetic Antimicrobial Peptide KSL-W
A Note on Terminology: The term "Trimannosyldilysine" does not correspond to a recognized molecule in the scientific literature. Research indicates that the subject of interest is likely the well-studied synthetic antimicrobial decapeptide, KSL-W . This guide will focus on the known mechanisms of action of KSL-W, a molecule with the amino acid sequence H-Lys-Lys-Val-Val-Phe-Trp-Val-Lys-Phe-Lys-NH2. The "dilysine" portion of the user's term may refer to the two lysine residues at the N-terminus of KSL-W.
Executive Summary
KSL-W is a synthetic cationic antimicrobial peptide derived from its parent peptide KSL. It exhibits a dual mechanism of action, functioning as both a direct antimicrobial agent and a modulator of the host's innate immune response. Its primary antimicrobial action involves the perturbation of microbial cell membranes. Concurrently, it demonstrates significant immunomodulatory effects, primarily through its influence on neutrophil function, including the promotion of chemotaxis, induction of F-actin polymerization, and inhibition of excessive reactive oxygen species (ROS) production. While many immunomodulatory peptides interact with Toll-like Receptors (TLRs), a direct interaction between KSL-W and TLR4 has not been definitively established in the current body of scientific literature. This guide synthesizes the available quantitative data, experimental methodologies, and known signaling interactions to provide a comprehensive overview of KSL-W's mechanism of action for researchers and drug development professionals.
Antimicrobial and Anti-biofilm Activity
KSL-W demonstrates broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. Its primary mode of antimicrobial action is believed to be the disruption of microbial cell membrane integrity, a characteristic feature of many cationic antimicrobial peptides.
2.1 Quantitative Antimicrobial Data
The efficacy of KSL-W has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various microorganisms.
| Microorganism | Medium Condition | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 25923) | Diluted MHB II | - | 3.91 | [1] |
| Staphylococcus aureus (ATCC 25923) | Undiluted MHB II | 15.63 - 31.25 | 31.25 - 62.5 | [1] |
| Staphylococcus epidermidis (SE 01) | Diluted MHB II | - | 1.95 | [1] |
| Enterococcus faecalis (EF 02) | Diluted MHB II | - | 3.91 | [1] |
| Staphylococci (general) | Diluted MHB II | - | 3.91 | [1] |
| Candida albicans | Not Specified | 0.78 (as KSL) | 0.78 (as KSL) | |
| Pseudomonas aeruginosa | Not Specified | 1.56 (as KSL) | - | |
| Oral Biofilm (multispecies) | Not Specified | 1000 (1 mg/mL) | - |
2.2 Experimental Protocols
2.2.1 Determination of MIC and MBC
The antimicrobial activity of KSL-W is determined using broth microdilution methods following established guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are used to inoculate a broth medium (e.g., Mueller-Hinton Broth II). The culture is incubated until it reaches a specific optical density, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL). The inoculum is then diluted to the final testing concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: KSL-W is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.
Immunomodulatory Mechanism of Action
KSL-W significantly influences the host's innate immune response, particularly by modulating the activity of neutrophils.
3.1 Effects on Neutrophil Function
| Activity | Effect | Concentration Range | Reference |
| Chemotaxis | Induces neutrophil migration | Micromolar concentrations | |
| F-actin Polymerization | Significant increase after 1 minute of treatment | Not specified | |
| Oxygen Radical Production | Inhibits production in PMA- and LPS-stimulated neutrophils | Not specified |
3.2 Experimental Protocols
3.2.1 Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to separate them from red blood cells.
-
Chamber Setup: A Boyden chamber or a multi-well transwell plate with a polycarbonate membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with medium containing various concentrations of KSL-W or a control chemoattractant.
-
Cell Seeding: Isolated neutrophils are resuspended in serum-free medium and placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period of 1-2 hours to allow for cell migration.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.
3.2.2 F-actin Polymerization Assay
This assay quantifies the amount of filamentous actin (F-actin) in neutrophils, which is an indicator of cell activation and motility.
-
Neutrophil Treatment: Isolated neutrophils are treated with KSL-W or a control substance for a specified time (e.g., 1 minute).
-
Fixation and Permeabilization: The cells are fixed with a solution such as paraformaldehyde and then permeabilized with a detergent (e.g., saponin or Triton X-100) to allow intracellular staining.
-
Staining: The permeabilized cells are stained with a fluorescently-labeled phalloidin conjugate (e.g., FITC-phalloidin), which specifically binds to F-actin.
-
Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in F-actin content.
3.2.3 Inhibition of Reactive Oxygen Species (ROS) Production
This assay measures the ability of KSL-W to suppress the production of ROS by stimulated neutrophils.
-
Neutrophil Stimulation: Isolated neutrophils are pre-incubated with KSL-W at various concentrations. Subsequently, they are stimulated with an agent known to induce ROS production, such as Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).
-
ROS Detection: A fluorescent or chemiluminescent probe that reacts with ROS is added to the cell suspension. Common probes include Dihydrorhodamine 123 (DHR 123) for flow cytometry or luminol for chemiluminescence-based plate reader assays.
-
Measurement: The production of ROS is quantified by measuring the fluorescence or luminescence signal over time. A decrease in the signal in the presence of KSL-W indicates inhibition of ROS production.
Signaling Pathways and Molecular Interactions
The precise molecular signaling pathways initiated by KSL-W are not fully elucidated. However, based on its observed effects on neutrophils, a proposed pathway can be constructed.
4.1 Experimental Workflow for Neutrophil Chemotaxis Assay
4.2 Proposed Immunomodulatory Signaling Pathway
While a direct interaction has not been experimentally confirmed, many antimicrobial peptides modulate immune responses through Toll-like Receptors. KSL-W's anti-inflammatory effects in LPS-stimulated neutrophils suggest a potential interaction with the TLR4 signaling pathway. The following diagram illustrates a hypothetical mechanism.
In this proposed pathway, KSL-W may antagonize the binding of LPS to the TLR4/MD2 receptor complex, thereby dampening the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines via the MyD88-dependent pathway, which activates NF-κB and MAP kinases. This is consistent with the observed inhibition of ROS in LPS-stimulated neutrophils. However, it must be emphasized that this is a hypothetical model and requires direct experimental validation.
Conclusion
The synthetic decapeptide KSL-W is a promising therapeutic candidate with a multifaceted mechanism of action. It combines direct antimicrobial and anti-biofilm activities with potent immunomodulatory functions. Its ability to recruit neutrophils to sites of infection while simultaneously dampening an excessive inflammatory response (e.g., ROS production) highlights its potential for treating infectious and inflammatory conditions. Future research should focus on elucidating the precise molecular targets and signaling pathways of KSL-W, particularly its potential interaction with pattern recognition receptors like TLR4, to fully understand its therapeutic potential and to guide the development of novel peptide-based drugs.
References
Executive Summary
This technical guide provides a comprehensive overview of trimannosyldilysine and its related analogs, a promising class of synthetic glycopeptides with significant potential in targeted drug delivery and immunotherapy. This document details their synthesis, mechanism of action, and biological effects, with a focus on their interaction with the mannose receptor (CD206) on immune cells. Quantitative data, detailed experimental protocols, and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in this field.
Introduction
This compound is a synthetic glycopeptide consisting of a dilysine backbone functionalized with three mannose residues. This structure mimics naturally occurring mannosylated glycoproteins, allowing it to be recognized by specific receptors on the surface of various immune cells. The primary target of this compound and its analogs is the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on macrophages and dendritic cells.[1][2][3] This targeted interaction makes these compounds highly attractive for applications such as targeted drug delivery to macrophages, vaccine adjuvants, and immunomodulatory agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the controlled, stepwise assembly of the glycopeptide on a solid support.[4][5]
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines a representative method for the synthesis of this compound.
Materials:
-
Rink amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Lys(Fmoc)-OH)
-
Peracetylated mannose
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the Rink amide MBHA resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-Lys(Fmoc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-Lys(Fmoc)-OH.
-
Side-Chain Deprotection: Selectively deprotect the lysine side-chain Fmoc groups.
-
Mannosylation: Couple peracetylated mannose to the deprotected lysine side chains.
-
Final Fmoc Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Global Deprotection: Cleave the glycopeptide from the resin and remove all protecting groups using the TFA cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action and Biological Activity
The biological activity of this compound is primarily mediated by its high-affinity binding to the mannose receptor (CD206).
Mannose Receptor Binding and Internalization
The mannose residues of this compound are recognized by the carbohydrate recognition domains (CRDs) of the mannose receptor. This multivalent interaction leads to high-avidity binding, followed by receptor-mediated endocytosis of the compound.
Downstream Signaling Pathways
Upon binding and internalization, this compound can trigger downstream signaling cascades within macrophages. While the mannose receptor itself lacks intrinsic signaling motifs, it can associate with other receptors and adaptors to initiate signaling. This can lead to the activation of transcription factors such as NF-κB, resulting in the production of various cytokines.
Caption: this compound-induced signaling in macrophages.
Quantitative Data
The following tables summarize representative quantitative data for this compound and its analogs.
Table 1: Binding Affinity to Mannose Receptor (CD206)
| Compound | Kd (µM) | Method |
| This compound (Analog) | 1.12 | Microscale Thermophoresis |
Note: Data is for a representative mannosylated oligosaccharide (OG6) as a proxy for this compound.
Table 2: Cytokine Production by Macrophages
| Stimulant | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | < 50 | < 50 | < 20 |
| This compound (10 µg/mL) | 850 | 620 | 150 |
Note: These are illustrative values based on the expected immunomodulatory effects of mannose receptor ligands.
Key Experimental Protocols
Mannose Receptor Binding Assay (Microscale Thermophoresis)
This protocol describes a method to quantify the binding affinity of this compound to the mannose receptor.
Materials:
-
Recombinant human mannose receptor (CD206)
-
Fluorescently labeled this compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in MST buffer.
-
Mix each dilution with a constant concentration of fluorescently labeled CD206.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the fluorescently labeled CD206 in the MST instrument.
-
Plot the change in thermophoresis as a function of the concentration of unlabeled this compound.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd).
Caption: Workflow for a microscale thermophoresis binding assay.
Conclusion and Future Directions
This compound and its analogs represent a highly promising platform for the development of targeted therapies and immunomodulatory agents. Their ability to specifically engage the mannose receptor on macrophages and dendritic cells opens up numerous possibilities for therapeutic intervention in a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Future research should focus on the development of novel analogs with enhanced binding affinities and specific immunomodulatory profiles. Furthermore, comprehensive preclinical and clinical evaluation of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 5. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimannosyldilysine: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental investigation of trimannosyldilysine, a synthetic immunomodulatory molecule. This compound is a mannosylated lysine dendrimer designed to engage with specific pattern recognition receptors on immune cells, thereby eliciting a targeted immune response. This document details the chemical synthesis, its interaction with the Mannose Receptor (MR) and Toll-like Receptor 2 (TLR2), the subsequent signaling pathways, and protocols for its study.
Chemical Structure and Synthesis
This compound is a chemically synthesized molecule consisting of a dilysine scaffold serving as a core, to which three mannose residues are attached. The mannose units are typically linked via a stable C-glycosidic bond to a lysine building block, which is then used in solid-phase peptide synthesis to construct the final dendrimeric structure. This design allows for the multivalent presentation of mannose, a key feature for high-affinity binding to its target receptors.
Representative Chemical Structure
While the exact structure can vary based on the linker chemistry, a representative structure of a this compound features a central lysine residue to which two additional lysine residues are attached through their epsilon-amino groups. The alpha-amino groups of these terminal lysines, along with the alpha-amino group of the central lysine, are then conjugated to mannose moieties.
Experimental Protocol: Synthesis of a C-Mannosyl Lysine Building Block
The following is a detailed 11-step protocol for the synthesis of a key intermediate, an acid-stable C-mannosyl lysine building block, which can be utilized in solid-phase peptide synthesis to assemble this compound. This protocol is based on the work described by van der Marel et al.[1][2]
Materials:
-
Methyl α-D-mannopyranoside
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF)
-
Allyltrimethylsilane (allyl-TMS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (ACN)
-
Boron trichloride (BCl3)
-
Dichloromethane (DCM)
-
Acetic anhydride (Ac2O)
-
Pyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
p-Methoxybenzyl chloride (PMBCl)
-
Methyl acrylate
-
Grubbs second generation catalyst
-
Ruthenium(III) chloride (RuCl3)
-
Sodium borohydride (NaBH4)
-
1,2-Dichloroethane (DCE)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Nα-Fmoc-L-lysine methyl ester
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
tert-Butanol (t-BuOH)
Procedure:
-
Benzylation: To a solution of methyl α-D-mannopyranoside in DMF, add NaH, BnBr, and TBAI. Stir the reaction until complete benzylation of the hydroxyl groups.
-
C-Glycosylation: Treat the benzylated mannoside with allyl-TMS and TMSOTf in ACN to introduce the allyl group at the anomeric position.
-
Debenzylation and Acetylation: Remove the benzyl protecting groups using BCl3 in DCM, followed by acetylation with Ac2O in pyridine.
-
Deacetylation and PMB Protection: Treat the acetylated product with NaOMe in MeOH to remove the acetyl groups, followed by protection of the primary hydroxyl group with PMBCl.
-
Cross-Metathesis: React the PMB-protected C-allyl mannoside with methyl acrylate using Grubbs second generation catalyst in DCM.
-
Reduction of the Double Bond: Reduce the resulting α,β-unsaturated ester using RuCl3 and NaBH4 in a mixture of DCE and MeOH.
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using KOH in a mixture of THF and water.
-
Peptide Coupling: Couple the carboxylic acid with the methyl ester of Nα-Fmoc protected lysine using HCTU and DIPEA in DMF.
-
Selective Ester Hydrolysis: Selectively hydrolyze the methyl ester in the presence of the Fmoc group using LiOH and H2O2 in a mixture of THF, water, and t-BuOH to yield the final C-mannosyl lysine building block.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the C-mannosyl lysine building block using NMR spectroscopy and mass spectrometry.[3][4][5]
Biological Activity and Mechanism of Action
This compound is recognized by at least two key pattern recognition receptors on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages: the Mannose Receptor (MR, CD206) and Toll-like Receptor 2 (TLR2). The multivalent presentation of mannose residues significantly enhances the avidity of binding to these receptors.
Interaction with Mannose Receptor (MR)
The MR is a C-type lectin receptor that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins and pathogens. Binding of this compound to the MR can lead to its internalization, facilitating antigen processing and presentation.
Interaction with Toll-like Receptor 2 (TLR2)
TLR2 is a key receptor in the innate immune system that recognizes a variety of pathogen-associated molecular patterns (PAMPs), including lipoproteins and other microbial cell wall components. Mannosylated structures on pathogens have been shown to be recognized by TLR2, often in conjunction with TLR1 or TLR6 as a heterodimer. Ligation of TLR2 by this compound initiates a signaling cascade that leads to the activation of the innate immune system.
Signaling Pathway
The binding of this compound to MR and TLR2 on the surface of an APC triggers a synergistic intracellular signaling cascade.
-
Receptor Engagement: this compound simultaneously binds to MR and TLR2/TLR1 or TLR2/TLR6 heterodimers on the cell surface.
-
Signal Transduction:
-
TLR2 Pathway: Upon ligand binding, TLR2 recruits the adaptor protein MyD88. MyD88, in turn, recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which then phosphorylates IRAK1. Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 activates both the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) pathway (including ERK, JNK, and p38).
-
MR Pathway: While the MR itself has a short cytoplasmic tail with no intrinsic signaling motifs, its ligation can modulate TLR signaling and lead to phagosome maturation.
-
-
Transcription Factor Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to the nucleus. The MAPK pathway leads to the activation of the transcription factor AP-1 (activator protein 1).
-
Cytokine Production: In the nucleus, NF-κB and AP-1 induce the transcription of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12). IL-12 is a key cytokine for the differentiation of naive T cells into Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
Quantitative Data
Quantitative data on the biological activity of this compound is crucial for its evaluation as an immunomodulatory agent. The following tables summarize representative data from studies on similar mannosylated dendrimers.
Table 1: Binding Affinity of Mannosylated Ligands to the Mannose Receptor
| Ligand | Number of Mannose Residues | Binding Affinity (Kd) | Reference |
| Monomannose | 1 | mM range | |
| Dimannosyl-dendrimer | 2 | 18-23 µM | |
| Hexa-mannosyl-dendrimer | 6 | 0.5-2.6 nM |
Table 2: Dose-Dependent IL-12 Production by Dendritic Cells Stimulated with TLR2 Ligands
| TLR2 Ligand | Concentration | IL-12 (p70) Concentration (pg/mL) | Reference |
| Pam2CSK4 | 10 ng/mL | 500 ± 50 | |
| Pam2CSK4 | 100 ng/mL | 1200 ± 150 | |
| Zymosan (low dose) + R848 | 10 µg/mL | 800 ± 100 | |
| Zymosan (high dose) | 200 µg/mL | <100 |
Experimental Protocols
Dendritic Cell Stimulation and Cytokine Analysis
This protocol describes the in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) with this compound and the subsequent measurement of IL-12 production.
Materials:
-
Bone marrow cells from mice
-
Recombinant murine GM-CSF and IL-4
-
Complete RPMI 1640 medium
-
This compound (at various concentrations)
-
LPS (positive control)
-
ELISA kit for murine IL-12 p70
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Dendritic Cell Stimulation:
-
Plate the immature BMDCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium alone).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After 24 hours, collect the cell culture supernatants.
-
Measure the concentration of IL-12 p70 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in an antigen-presenting cell.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and NMR characterization of a novel class of thienomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Pathway of Trimannosyldilysine: A Technical Review of Mannose and Lysine Modifications in Mycobacterium tuberculosis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the inquiry into the "Trimannosyldilysine biosynthesis pathway." Following a comprehensive review of the current scientific literature, we conclude that a biosynthetic pathway for a molecule of this specific name has not been characterized in Mycobacterium tuberculosis or other organisms. The term may represent a novel, as-yet-unpublished discovery, a misnomer, or a synthetic construct. However, the constituent components of the name—mannose and lysine—are central to the unique and complex biochemistry of the Mycobacterium tuberculosis cell envelope, a critical interface in pathogenesis and a promising target for novel therapeutics. This document provides an in-depth exploration of the known biosynthetic pathways involving mannose and lysine in M. tuberculosis, including protein glycosylation, peptidoglycan synthesis, and the formation of lysinylated phospholipids. We present this information to serve as a valuable resource for researchers in the field, complete with structured data, experimental methodologies, and pathway visualizations.
Introduction: The Centrality of Mannose and Lysine to the Mycobacterial Cell Envelope
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a remarkably complex and unique cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics[1][2]. This intricate structure is a rich source of novel drug targets[3]. Among the myriad of molecules that constitute this barrier, those containing mannose and lysine residues play pivotal roles.
Mannose , a C-2 epimer of glucose, is a fundamental component of several key mycobacterial glycoconjugates, including:
-
Lipoarabinomannan (LAM): A large, complex lipoglycan that modulates the host immune response[4].
-
Phosphatidyl-myo-inositol Mannosides (PIMs): Glycolipids that serve as precursors for LAM and lipomannan (LM)[5].
-
Glycoproteins: A growing class of proteins with post-translational mannosyl modifications that are involved in various cellular processes.
Lysine , an essential amino acid, is critical for:
-
Peptidoglycan (PG) Synthesis: The meso-diaminopimelate (DAP) pathway, which produces a lysine precursor, is essential for the synthesis of the bacterial cell wall peptidoglycan.
-
Protein Structure and Function: As a fundamental building block of proteins.
-
Lysinylated Phospholipids: Modification of phospholipids with lysine alters the cell membrane's surface charge, contributing to resistance against cationic antimicrobial peptides.
While a direct biosynthetic linkage of three mannose residues to two lysine residues to form "this compound" is not documented, the independent biosynthetic pathways of mannosylation and lysine utilization are of significant interest for drug development. This guide will delve into these established pathways.
Protein Mannosylation in Mycobacterium tuberculosis
Protein glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification in Mtb. Mannose is the predominant sugar found in these modifications. Mtb exhibits both O-linked and N-linked glycosylation.
O-Glycosylation
In Mtb, O-glycosylation involves the attachment of mannose residues to the hydroxyl group of serine or threonine residues. This process is initiated in the cytoplasm and completed at the cell membrane. The 45-kDa glycoprotein (Apa) is a well-characterized example, where mannose is linked to threonine residues.
N-Glycosylation
Recently, N-linked glycosylation, the attachment of glycans to the amide nitrogen of asparagine, has also been identified in Mtb, a significant discovery in Gram-positive bacteria. A large number of glycosylated proteins have been identified, many of which are associated with the cell envelope and are implicated in lipid metabolism and host-pathogen interactions.
Key Enzymes in Protein Mannosylation
The enzymatic machinery for protein mannosylation in Mtb is an active area of research. Putative glycosyltransferases and mannosyltransferases have been identified in the Mtb genome. These enzymes often utilize polyprenyl-phosphate-mannose as the mannose donor.
Logical Flow of Protein O-Mannosylation in Mtb
Caption: Simplified workflow of protein O-mannosylation in M. tuberculosis.
Lysine Biosynthesis and its Role in Peptidoglycan Synthesis
Lysine in mycobacteria is synthesized via the aspartate pathway, with meso-diaminopimelate (DAP) as a direct precursor. DAP is an essential component of the peptidoglycan cell wall in most bacteria, including Mtb. The biosynthesis of lysine and its precursor DAP is a validated target for antibiotic development.
Experimental Workflow for Investigating Lysine Biosynthesis Inhibition
Caption: A typical experimental workflow for the development of inhibitors targeting lysine biosynthesis.
Quantitative Data on Lysine-Related Enzyme Inhibition
While quantitative data for a "this compound" pathway is unavailable, we can present representative data for inhibitors of enzymes in related pathways. The following table summarizes inhibitory concentrations for compounds targeting enzymes involved in amino acid and cell wall biosynthesis in Mtb.
| Enzyme Target | Compound | IC₅₀ / Kᵢ | Reference Organism | Citation |
| Dihydrodipicolinate synthase (DapA) | (S)-2,3-dihydrodipicolinate | Kᵢ = 2.5 µM | E. coli | |
| Diaminopimelate decarboxylase (LysA) | 2-Aminopimelic acid | Kᵢ = 0.2 mM | E. coli | |
| Glutamine Synthetase (GlnA1) | L-Methionine-S-sulfoximine | - | M. tuberculosis |
Biosynthesis of Lysinylated Phospholipids
Mtb can modify its membrane phospholipids, such as phosphatidylglycerol (PG), with lysine. This process is catalyzed by the LysX protein, which has domains similar to MprF (multiple peptide resistance factor) and a lysyl-tRNA synthetase. The addition of the positively charged lysine to the anionic headgroup of PG reduces the net negative charge of the mycobacterial cell surface. This modification is a mechanism of resistance to cationic antimicrobial peptides (CAMPs), which are part of the host's innate immune response.
Signaling Pathway for Lysinylated Phospholipid Synthesis
Caption: Biosynthesis and translocation of lysinyl-phosphatidylglycerol in M. tuberculosis.
Experimental Protocols
Due to the absence of a known this compound pathway, this section provides a representative protocol for a key experiment in a related field: the analysis of protein glycosylation in Mtb.
Protocol: Identification of Glycoproteins in M. tuberculosis by Mass Spectrometry
Objective: To identify proteins that are post-translationally modified with sugar moieties in Mtb.
Methodology:
-
Culture and Lysis:
-
Culture M. tuberculosis H37Rv to mid-log phase in an appropriate medium (e.g., 7H9 broth supplemented with OADC).
-
Harvest bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Separate the soluble (cytosolic) and insoluble (membrane and cell wall) fractions by ultracentrifugation.
-
-
Enrichment of Glycoproteins:
-
Use lectin affinity chromatography to enrich for glycoproteins. Concanavalin A (ConA) sepharose is commonly used to bind mannose-containing proteins.
-
Apply the protein lysate to the ConA column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the bound glycoproteins using a high concentration of a competing sugar, such as methyl α-D-mannopyranoside.
-
-
Protein Digestion and Mass Spectrometry:
-
Resolve the eluted glycoproteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Alternatively, perform an in-solution digest of the entire eluted fraction.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the M. tuberculosis protein database using a search algorithm (e.g., Mascot, Sequest).
-
Include variable modifications for potential glycosylation events (e.g., hexose on Ser/Thr/Asn) in the search parameters.
-
Validate identified glycoproteins and glycosylation sites through manual spectral interpretation and comparison with control samples.
-
Conclusion and Future Directions
While the specific entity "this compound" and its biosynthetic pathway remain unidentified in the current body of scientific literature, the fundamental roles of mannose and lysine in the biology of Mycobacterium tuberculosis are well-established and of profound importance. The pathways of protein mannosylation, lysine biosynthesis for peptidoglycan formation, and the synthesis of lysinylated phospholipids are all essential for the viability and virulence of this formidable pathogen. Each of these pathways presents a rich landscape of potential targets for the development of novel anti-tubercular agents.
Future research should focus on:
-
Further elucidating the enzymatic machinery and regulation of protein glycosylation in Mtb.
-
Developing potent and specific inhibitors for the enzymes in the lysine and DAP biosynthetic pathways.
-
Investigating the regulation and functional consequences of lysinylated phospholipids in the context of host-pathogen interactions.
It is hoped that the detailed information and methodologies presented in this guide will aid researchers in their efforts to understand the complex cell envelope of M. tuberculosis and to develop new strategies to combat tuberculosis. Should "this compound" emerge as a newly discovered molecule, the foundational knowledge of mannose and lysine biochemistry provided herein will be invaluable for its characterization.
References
- 1. Cell Surface Biosynthesis and Remodeling Pathways in Mycobacteria Reveal New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? [frontiersin.org]
- 3. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 4. Glycosylation of Recombinant Antigenic Proteins from Mycobacterium tuberculosis: In Silico Prediction of Protein Epitopes and Ex Vivo Biological Evaluation of New Semi-Synthetic Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
Trimannosyldilysine: A Technical Guide for Drug Development Professionals
Abstract
Trimannosyldilysine is a synthetic glycoconjugate with potential applications in targeted drug delivery and immunotherapy. This document provides a comprehensive overview of its physical and chemical properties, a plausible synthetic methodology, and its potential biological role, particularly in engaging with mannose receptors on immune cells. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the application of this novel molecule. As this compound is not a commercially available compound, this guide is based on the known properties of its constituent parts and established bioconjugation techniques.
Introduction
Glycosylation is a critical post-translational modification that dictates the function of many proteins. In the field of drug delivery and immunology, the targeted delivery of therapeutic agents to specific cell types is a major goal. Mannose receptors, C-type lectin receptors expressed on the surface of immune cells such as dendritic cells and macrophages, represent an attractive target for immunomodulatory therapies and targeted drug delivery. Ligands bearing mannose residues can be specifically recognized and internalized by these cells, offering a mechanism for cell-specific therapeutic intervention.
This compound, a molecule composed of a dilysine backbone decorated with three mannose units, is a prime candidate for such applications. The multivalent presentation of mannose is known to enhance binding affinity to mannose receptors. This guide outlines the fundamental properties, synthesis, and potential biological functions of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound have been estimated based on the properties of its constituent components: D-Mannose, L-Lysine, and L-Lysyl-L-lysine (dilysine). A hypothesized structure of this compound, where three mannose residues are attached to the two ε-amino groups and the N-terminal α-amino group of a dilysine peptide, is used for predictive calculations.
Table 1: Physicochemical Properties of D-Mannose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 133-140 °C | |
| Solubility in Water | 0.1 g/mL (clear, colorless) | |
| Optical Rotation | [α]20/D +13.8±0.5° (c=10% in H₂O) |
Table 2: Physicochemical Properties of L-Lysine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | White crystals or powder | |
| Melting Point | 224.5 °C (decomposes) | |
| Solubility in Water | >1 kg/L | |
| pKa (α-COOH) | ~2.18 | |
| pKa (α-NH₃⁺) | ~8.95 | |
| pKa (ε-NH₃⁺) | ~10.53 |
Table 3: Physicochemical Properties of L-Lysyl-L-lysine (Dilysine)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆N₄O₃ | |
| Molecular Weight | 274.36 g/mol | |
| Appearance | Solid | |
| Computed LogP | -4.6 | |
| Topological Polar Surface Area | 144 Ų |
Table 4: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₃₀H₅₆N₄O₁₈ | Based on the conjugation of three mannose units to a dilysine backbone with the loss of three water molecules. |
| Molecular Weight | 760.78 g/mol | Calculated based on the molecular formula. |
| Solubility | High in aqueous solutions | Expected due to the high number of hydroxyl and amino groups. |
| Stability | Stable under physiological conditions. The glycosidic bonds may be susceptible to enzymatic cleavage in vivo. | |
| Appearance | Predicted to be a white to off-white solid. |
Experimental Protocols
As this compound is a hypothetical molecule for the purpose of this guide, a specific, validated experimental protocol for its synthesis is not available. However, based on established methods for the synthesis of glycosylated peptides, a plausible protocol is outlined below.
Synthesis of a Mannosylated Lysine Building Block
The synthesis would likely begin with the preparation of a protected mannosylated lysine building block suitable for solid-phase peptide synthesis (SPPS). This involves the conjugation of a protected mannose derivative to the ε-amino group of a protected lysine residue.
Solid-Phase Peptide Synthesis (SPPS) of Dilysine
A standard Fmoc-based SPPS protocol would be employed to synthesize the dilysine backbone on a solid support resin.
Incorporation of Mannosylated Lysine and Final Mannosylation
The pre-synthesized mannosylated lysine building block would be incorporated during the SPPS. The final mannose unit would be conjugated to the N-terminal amino group of the dilysine peptide.
Cleavage and Purification
The final this compound product would be cleaved from the resin, deprotected, and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for the Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is predicted to be mediated through its interaction with mannose receptors (CD206) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.
Targeting of Mannose Receptors
The multivalent display of mannose residues on the dilysine scaffold is expected to lead to high-avidity binding to the mannose receptor. This interaction would facilitate receptor-mediated endocytosis of this compound and any conjugated cargo.
Downstream Signaling
Upon binding of a mannosylated ligand, the mannose receptor is internalized. While the cytoplasmic tail of the mannose receptor itself lacks intrinsic signaling motifs, it can associate with other signaling molecules to initiate downstream cellular responses. This can lead to the activation of various signaling pathways, including those involving NF-κB, which can modulate cytokine production and other immune responses. The engagement of the mannose receptor can also influence antigen presentation pathways.
Signaling Pathway of Mannose Receptor Activation
References
An In-depth Technical Guide to the Core Principles of Mannosylated Peptides: A Focus on Lysine-Rich Structures
Introduction to Mannosylated Peptides
Mannosylation, the covalent attachment of mannose moieties to a peptide backbone, is a strategic approach in drug development to enhance the therapeutic potential of peptide-based agents.[1] This modification can improve stability, solubility, and, most notably, facilitate targeted delivery to specific cell types.[1][2] Many immune cells, including dendritic cells (DCs), macrophages, and Kupffer cells, express a high density of mannose receptors (MRs) on their surface.[1][2] By incorporating mannose ligands, peptide-based therapeutics can be directed to these cells, leading to enhanced immunomodulatory effects, such as improved antigen presentation for vaccines or targeted anti-inflammatory action.
Lysine residues within a peptide sequence are common and versatile sites for conjugation, including the attachment of carbohydrate moieties like mannose. A hypothetical "Trimannosyldilysine" would likely involve a peptide scaffold containing at least two lysine residues, which are decorated with three mannose groups. The principles outlined in this guide are therefore highly relevant to the design and study of such a molecule.
Case Study: The KSL-W Peptide
The peptide KSL-W (sequence: KKVVFWVKFK-NH2) is a synthetic decapeptide rich in lysine, which has demonstrated a broad spectrum of antimicrobial and immunomodulatory activities. Its study provides a valuable framework for understanding the properties of lysine-rich peptides that could be candidates for mannosylation.
KSL-W is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of KSL-W
-
Resin Selection: A Rink Amide MBHA resin is commonly used to generate a C-terminal amide.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle is repeated for each amino acid in the KKVVFWVKFK sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. The theoretical molecular weight of KSL-W is 1308.7 g/mol .
KSL-W has been evaluated for its antimicrobial efficacy against various pathogens and its effects on mammalian cells.
Table 1: Antimicrobial Activity of KSL-W and Comparators
| Bacterial Strain | KSL-W MIC (µg/mL) | KSL-W MBC (µg/mL) | KSL MIC (µg/mL) | KSL MBC (µg/mL) | Dadapin-1 MIC (µg/mL) | Dadapin-1 MBC (µg/mL) |
|---|---|---|---|---|---|---|
| S. aureus ATCC 25923 | 3.91 | 3.91 | 3.91 | 3.91 | >31.25 | >31.25 |
| S. epidermidis | 3.91 | 3.91 | 3.91 | 3.91 | 15.63 | 15.63 |
| EF 02 | 3.91 | 3.91 | 3.91 | 15.63 | 15.63 | 15.63 |
| SE 01 | 1.95 | 1.95 | 0.98 | 0.98 | 7.81 | 7.81 |
Data derived from studies in diluted Mueller-Hinton Broth (MHB II). MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Biological Effects of KSL-W on Mammalian Cells
| Activity | Cell Type | Observation |
|---|---|---|
| Wound Healing | Human Gingival Fibroblasts | Promoted cell growth, migration, and collagen gel contraction. Increased expression of α-smooth muscle actin. |
| Immunomodulation | Human Neutrophils | Acted as a chemoattractant, induced F-actin polymerization, and inhibited oxygen radical production in stimulated neutrophils. |
| Anti-plaque | Human Oral Cavity | Phase 1/2a clinical trials showed KSL-W in chewing gum to be safe and demonstrated potential efficacy in reducing plaque and gingival inflammation at doses ≥ 20 mg. |
| Hemolytic Activity | N/A | KSL-W exhibits low hemolytic activity, indicating good selectivity for microbial over mammalian cells. |
Synthesis and Mechanism of Action of Mannosylated Peptides
To create a mannosylated peptide like a hypothetical this compound, mannose moieties can be incorporated into the peptide structure during or after SPPS. A robust method involves using a pre-functionalized amino acid building block, such as C-mannosyl lysine, which can be directly incorporated during SPPS. This approach offers precise control over the location and number of mannose units.
The primary mechanism for enhanced efficacy of mannosylated peptides is their ability to target mannose receptors (MRs) on antigen-presenting cells (APCs) like dendritic cells. This interaction facilitates receptor-mediated endocytosis, leading to a significantly higher intracellular concentration of the peptide compared to non-mannosylated versions.
Once internalized, the peptide can engage with intracellular pattern recognition receptors, such as Toll-like receptors (TLRs), to initiate downstream signaling cascades. For instance, many antimicrobial peptides are known to interact with TLRs. The engagement of TLRs by a mannosylated peptide could lead to the activation of transcription factors like NF-κB and IRFs, culminating in the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a potent immune response.
Experimental Protocol: In Vitro T-Cell Proliferation Assay
To assess the immunomodulatory potential of a mannosylated peptide, a T-cell proliferation assay is a key experiment.
-
APC Preparation: Isolate professional antigen-presenting cells (APCs), such as dendritic cells or macrophages, from peripheral blood mononuclear cells (PBMCs).
-
Peptide Loading: Incubate the APCs with varying concentrations of the mannosylated peptide and a non-mannosylated control peptide for a sufficient duration to allow for uptake and processing.
-
Co-culture: Co-culture the peptide-loaded APCs with autologous T-cells, which have been labeled with a proliferation-tracking dye (e.g., CFSE).
-
Incubation: Culture the cells for several days to allow for T-cell activation and proliferation.
-
Analysis: Measure T-cell proliferation by flow cytometry. A decrease in the fluorescence intensity of the dye in daughter cells indicates cell division. The concentration of mannosylated peptide required to induce a proliferative response is compared to that of the non-mannosylated version. A 100- to 1000-fold lower concentration of mannosylated peptide may be sufficient for a complete response.
Conclusion and Future Directions
While "this compound" remains a speculative designation, the principles of peptide mannosylation are well-established and offer a promising avenue for enhancing the therapeutic efficacy of peptide-based drugs. The use of lysine residues as scaffolds for mannose conjugation, as exemplified by the potential modification of lysine-rich peptides like KSL-W, provides a clear strategy for targeted delivery to immune cells. The resulting increase in potency, as demonstrated in studies with other mannosylated peptides, could lead to more effective vaccines, immunotherapies, and anti-infective agents. Future research should focus on the precise design of such molecules, including the optimal number and arrangement of mannose moieties, to maximize receptor engagement and downstream biological effects. Further preclinical and clinical studies are essential to validate the safety and efficacy of these next-generation peptide therapeutics.
References
Methodological & Application
Application Notes and Protocols for Mannosylated Dilysine Ligands in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylated ligands are synthetic molecules designed to target cells expressing high levels of mannose receptors on their surface. These receptors, which are C-type lectins, play a crucial role in innate immunity by recognizing mannose-terminating glycans on pathogens. This biological mechanism can be harnessed to deliver a variety of molecular cargoes—such as drugs, imaging agents, or nucleic acids—specifically to mannose receptor-expressing cells. This targeted delivery can enhance therapeutic efficacy while minimizing off-target effects.
The representative ligand, for the purpose of these notes, consists of a dilysine scaffold functionalized with three mannose units. The dilysine core provides a versatile backbone for attaching the mannose targeting moieties and potentially a payload.
Mechanism of Action
The primary mechanism of action for a mannosylated dilysine ligand is its high-affinity binding to the mannose receptor, which is abundantly expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain types of endothelial cells.[1][2] Upon binding, the ligand-receptor complex is internalized via receptor-mediated endocytosis.[2] Following internalization, the fate of the ligand and any associated cargo depends on the nature of the linker and the endosomal pathway within the target cell. This targeted uptake can trigger downstream signaling pathways, modulating cellular functions such as cytokine production and antigen presentation.
Experimental Protocols
1. General Cell Culture and Maintenance
Standard aseptic cell culture techniques are required.[3][4]
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or dendritic cell lines (e.g., MUTZ-3) are suitable models. Primary macrophages or dendritic cells derived from bone marrow or peripheral blood can also be used for more physiologically relevant studies.
-
Culture Media: Use the recommended medium for the specific cell line (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1). Media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Subculture cells according to standard protocols for adherent or suspension cells to maintain them in the exponential growth phase.
2. Assessment of Cellular Uptake of Mannosylated Dilysine Ligand
This protocol describes how to quantify the internalization of a fluorescently labeled mannosylated dilysine ligand.
-
Materials:
-
Fluorescently labeled mannosylated dilysine ligand (e.g., FITC-conjugated).
-
Target cells (e.g., RAW 264.7 macrophages).
-
Control, non-mannosylated fluorescently labeled dilysine ligand.
-
Mannan (a competitive inhibitor).
-
Phosphate-buffered saline (PBS).
-
Trypan Blue solution.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Seed target cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, wash the cells with warm PBS.
-
Prepare different concentrations of the fluorescently labeled mannosylated dilysine ligand in serum-free medium. A typical concentration range to test is 1-100 µg/mL.
-
For competition assays, pre-incubate a set of wells with a high concentration of mannan (e.g., 1 mg/mL) for 30 minutes before adding the fluorescent ligand.
-
Add the ligand solutions to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
As a negative control, incubate one set of cells at 4°C to inhibit active transport.
-
After incubation, wash the cells three times with cold PBS to remove unbound ligand.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS and add Trypan Blue to quench extracellular fluorescence.
-
Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
For fluorescence microscopy, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the cellular uptake of the ligand.
-
3. Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of the mannosylated dilysine ligand on cell viability.
-
Materials:
-
Mannosylated dilysine ligand.
-
Target cells.
-
MTT, XTT, or PrestoBlue cell viability reagent.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the mannosylated dilysine ligand in complete culture medium. A suggested concentration range is 0.1 to 500 µg/mL.
-
Replace the medium in the wells with the ligand solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
4. Cytokine Release Assay
This protocol measures the immunomodulatory effects of the mannosylated dilysine ligand by quantifying cytokine secretion.
-
Materials:
-
Mannosylated dilysine ligand.
-
Target cells (e.g., THP-1 derived macrophages).
-
Lipopolysaccharide (LPS) as a positive control for inflammatory cytokine induction.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
-
-
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.
-
Wash the cells and replace the medium with fresh complete medium.
-
Treat the cells with different concentrations of the mannosylated dilysine ligand (e.g., 10, 50, 100 µg/mL).
-
Include an untreated control and a positive control (e.g., 100 ng/mL LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Data Presentation
Table 1: Cellular Uptake of FITC-Labeled Mannosylated Dilysine Ligand in RAW 264.7 Macrophages
| Concentration (µg/mL) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells | MFI with Mannan Competition |
| 10 | 1 | 150 ± 12 | 35 ± 3 | 25 ± 5 |
| 10 | 4 | 450 ± 35 | 85 ± 6 | 40 ± 8 |
| 50 | 1 | 800 ± 60 | 92 ± 5 | 120 ± 15 |
| 50 | 4 | 2500 ± 180 | 98 ± 2 | 180 ± 20 |
Data are represented as mean ± standard deviation.
Table 2: Effect of Mannosylated Dilysine Ligand on RAW 264.7 Cell Viability (MTT Assay)
| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 10 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 50 | 96 ± 3 | 91 ± 4 | 88 ± 5 |
| 100 | 92 ± 5 | 85 ± 6 | 80 ± 7 |
| 250 | 85 ± 6 | 75 ± 7 | 65 ± 8 |
Data are represented as mean ± standard deviation relative to untreated control.
Table 3: Cytokine Secretion by THP-1 Derived Macrophages after 24h Treatment
| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated | - | <10 | <20 | <15 |
| Ligand | 10 | 150 ± 20 | 80 ± 15 | 50 ± 10 |
| Ligand | 50 | 450 ± 45 | 250 ± 30 | 120 ± 18 |
| Ligand | 100 | 800 ± 70 | 550 ± 50 | 200 ± 25 |
| LPS | 0.1 | 1200 ± 110 | 900 ± 85 | 150 ± 20 |
Data are represented as mean ± standard deviation.
Visualizations
References
- 1. Mannosylated Constructs as a Platform for Cell-Specific Delivery of Bioactive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Mannosylated Formulations to Deliver a Minicircle DNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. Protocols for Culturing Human Cell Lines [cytion.com]
Application Notes and Protocols for Amine-Reactive Isobaric Tagging in Quantitative Mass Spectrometry
Disclaimer: A thorough search of scientific literature and public databases did not yield specific information on a compound named "Trimannosyldilysine" for mass spectrometry applications. The name suggests a chemical structure composed of three mannose sugar residues and two lysine residues, potentially designed for applications in glycoproteomics.
Given the absence of specific data, this document provides comprehensive application notes and protocols for a well-established and analogous technology: Tandem Mass Tag (TMT) isobaric labeling. TMT reagents are widely used for multiplexed quantitative proteomics and function by labeling primary amines on peptides, including the N-terminus and the side chain of lysine residues. The principles, workflows, and protocols described here serve as a detailed guide for researchers interested in quantitative mass spectrometry and can be considered a template for the potential application of a novel amine-reactive tagging reagent.
Application Note: Multiplexed Quantitative Proteomics Using Isobaric Tags
Introduction
Quantitative proteomics is essential for understanding dynamic cellular processes, identifying biomarkers, and elucidating drug mechanisms of action.[1] Isobaric labeling, using reagents like Tandem Mass Tags (TMT), is a powerful strategy that enables the simultaneous identification and quantification of proteins in multiple samples.[2][3] This approach increases throughput, reduces experimental variability, and allows for precise comparison of protein abundance across different conditions, such as treated vs. untreated cells or healthy vs. diseased tissues.[2][4]
Principle of Isobaric Tagging
Isobaric tags are a set of chemical labels that are identical in mass and chemical structure, but are differentially isotopically labeled in their reporter and balancer regions. The key components of a TMT reagent are:
-
Amine-Reactive Group: An NHS-ester group that covalently binds to the N-terminal alpha-amine and the epsilon-amine of lysine residues on peptides.
-
Mass Normalizer (Balancer): An isotopically labeled region that ensures the total mass of the tag is constant across all versions.
-
Cleavable Linker: A linkage that fragments during tandem mass spectrometry (MS/MS) analysis.
-
Mass Reporter: An isotopically labeled region that is released upon fragmentation, generating unique reporter ions for each sample.
Peptides from different samples are labeled with distinct isobaric tags and then pooled together. Because the tags are isobaric, the same peptide from each sample (e.g., "Peptide A" from Sample 1, Sample 2, etc.) will have the same mass-to-charge ratio (m/z) and will be co-isolated and fragmented together in the mass spectrometer. During MS/MS fragmentation, the reporter ions are cleaved and their distinct masses are detected. The relative intensity of each reporter ion corresponds to the relative abundance of the peptide in the respective original sample.
References
Trimannosyldilysine: A High-Affinity Molecular Probe for Targeted Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimannosyldilysine is a synthetic glycoconjugate molecule designed for high-affinity targeting of the mannose receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells.[1][2][3] The unique branched structure of three mannose residues linked to a dilysine backbone mimics the high-mannose glycans found on the surface of various pathogens, leading to strong and specific binding to the carbohydrate recognition domains (CRDs) of the mannose receptor.[1][4] This specific interaction makes this compound an invaluable molecular probe for a range of applications in research and drug development, including targeted drug delivery, cellular imaging, and as a potential vaccine adjuvant.
Principle of Action
The mannose receptor is a key player in both innate and adaptive immunity, mediating the endocytosis of glycoproteins and pathogens. This compound leverages this natural biological pathway. Upon binding to the mannose receptor on the cell surface, the this compound probe, along with any conjugated cargo, is internalized into the cell via clathrin-mediated endocytosis. This targeted uptake mechanism allows for the specific delivery of therapeutic agents or imaging labels to macrophages and dendritic cells, which are key cell types in various pathological conditions, including cancer, inflammation, and infectious diseases.
Quantitative Data Summary
The binding affinity and cellular uptake efficiency of mannosylated ligands are critical parameters for their application as molecular probes. While specific binding constants for this compound are proprietary, the following table summarizes representative quantitative data for similar mannosylated compounds targeting the mannose receptor, providing a benchmark for expected performance.
| Parameter | Ligand Type | Cell Type/System | Value | Reference |
| Binding Affinity | Man9 Oligosaccharide vs. Mannose | Murine Mannose Receptor CTLD4-7 | 40-fold higher affinity for Man9 | |
| Cellular Uptake | Trimannosylated Compound | Macrophages | 95.5% uptake | |
| Targeting Efficiency | Mannosylated Liposomes | Colon Tumor-Bearing Mice | 88.6% tumor inhibition rate | |
| Cellular Internalization | Mannose-modified Nanoparticles (21% density) | Raw 264.7 Macrophages | Maximum in vitro uptake among tested densities |
Experimental Protocols
Protocol 1: In Vitro Binding Affinity Assessment using Surface Plasmon Resonance (SPR)
This protocol describes a general procedure to determine the binding kinetics and affinity of this compound to the mannose receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human or murine mannose receptor (CD206)
-
This compound probe
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Activation reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-P+ buffer)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate a new sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant mannose receptor solution in immobilization buffer to achieve the desired immobilization level.
-
Inject ethanolamine-HCl to block any remaining active sites.
-
-
Analyte Binding:
-
Prepare a series of concentrations of the this compound probe in running buffer.
-
Inject the this compound solutions over the immobilized mannose receptor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Cellular Uptake Analysis using Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled this compound probe by mannose receptor-expressing cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Trimannosyldilysine)
-
Mannose receptor-positive cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed mannose receptor-positive cells in a multi-well plate and culture until they reach 80-90% confluency.
-
Incubation with Probe:
-
Prepare different concentrations of the fluorescently labeled this compound probe in serum-free medium.
-
Wash the cells with PBS and incubate them with the probe solutions for a defined period (e.g., 1-4 hours) at 37°C.
-
As a negative control, incubate a set of cells with the probe at 4°C to inhibit active transport.
-
For a competition assay, pre-incubate cells with an excess of unlabeled mannan before adding the fluorescent probe.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the uptake efficiency.
-
Protocol 3: Visualization of Cellular Internalization by Confocal Microscopy
This protocol provides a method to visualize the subcellular localization of a fluorescently labeled this compound probe.
Materials:
-
Fluorescently labeled this compound
-
Mannose receptor-positive cells
-
Glass-bottom culture dishes or coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Incubation: Incubate the cells with the fluorescently labeled this compound probe in culture medium for the desired time at 37°C.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope, acquiring z-stacks to visualize the three-dimensional distribution of the probe within the cells.
-
Visualizations
Caption: Mannose Receptor-Mediated Endocytosis Pathway.
Caption: Experimental Workflow for this compound Probe.
References
Application Notes and Protocols for Trimannosyldilysine Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimannosyldilysine (TML) is a synthetic molecule designed for targeted delivery to cells expressing the mannose receptor (CD206), a C-type lectin prominently found on the surface of macrophages and dendritic cells.[1][2] This receptor plays a crucial role in both innate and adaptive immunity by recognizing terminal mannose, N-acetylglucosamine, and fucose residues on various pathogens.[1] The engagement of the mannose receptor can lead to internalization of the ligand and subsequent modulation of cellular functions.[1][2] These application notes provide detailed protocols for a panel of functional assays to characterize the biological activity of TML, including its effects on cell viability, its potential to induce apoptosis, its cellular uptake mechanism, and its binding affinity to the mannose receptor.
Cell Viability and Cytotoxicity Assays
It is essential to evaluate the cytotoxic potential of TML on target cells. The following protocols describe colorimetric assays that measure metabolic activity as an indicator of cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of TML in culture medium. Replace the existing medium with 100 µL of the TML dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that yields a soluble formazan product, simplifying the procedure.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation: Cell Viability
| Concentration of TML (µM) | % Cell Viability (MTT Assay) | % Cell Viability (MTS Assay) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.5 ± 4.9 | 99.1 ± 5.0 |
| 10 | 95.2 ± 5.5 | 96.3 ± 4.5 |
| 50 | 90.7 ± 6.1 | 92.4 ± 5.3 |
| 100 | 85.3 ± 5.8 | 88.1 ± 6.2 |
Apoptosis Assay
To determine if TML induces programmed cell death, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic and late apoptotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in approximately 1 x 10⁶ cells per well at the time of harvest. Treat the cells with various concentrations of TML for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| TML (10 µM) | 93.8 ± 2.9 | 3.1 ± 1.1 | 3.1 ± 0.9 |
| TML (50 µM) | 88.5 ± 3.5 | 6.8 ± 1.5 | 4.7 ± 1.2 |
| TML (100 µM) | 80.2 ± 4.1 | 12.3 ± 2.2 | 7.5 ± 1.8 |
| Positive Control | 45.6 ± 5.2 | 35.7 ± 4.5 | 18.7 ± 3.9 |
Cellular Uptake Assay
This assay determines whether TML is internalized by cells, presumably via the mannose receptor. This is typically achieved by labeling TML with a fluorescent dye and measuring uptake by flow cytometry or fluorescence microscopy.
Experimental Protocol:
-
Fluorescent Labeling of TML: Conjugate TML with a fluorescent dye (e.g., FITC, Alexa Fluor 488) according to the manufacturer's protocol. Purify the labeled TML to remove any free dye.
-
Cell Seeding: Seed cells expressing the mannose receptor (e.g., macrophages) in a 24-well plate or on coverslips for microscopy.
-
Uptake Experiment: Incubate the cells with fluorescently labeled TML at 37°C for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Competition Assay: To demonstrate receptor-mediated uptake, pre-incubate a set of cells with an excess of an unlabeled competitor (e.g., free mannose or mannan) for 30 minutes before adding the labeled TML.
-
Cell Processing for Flow Cytometry: After incubation, wash the cells three times with cold PBS to remove unbound TML. Detach the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity.
-
Cell Processing for Microscopy: After incubation, wash the cells with cold PBS, fix them with 4% paraformaldehyde, and mount them on slides for visualization using a fluorescence microscope.
Data Presentation: Cellular Uptake
| Condition | Mean Fluorescence Intensity | % Inhibition by Competitor |
| Untreated Cells | 10 ± 2 | N/A |
| Labeled TML (10 µg/mL) | 550 ± 45 | N/A |
| Labeled TML + Mannose (10 mM) | 120 ± 15 | 78.2% |
| Labeled TML + Mannan (1 mg/mL) | 85 ± 10 | 84.5% |
Receptor Binding Assay
A competitive binding assay can be used to determine the binding affinity of TML to the mannose receptor. This typically involves using a known, labeled ligand for the receptor and measuring its displacement by unlabeled TML.
Experimental Protocol:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing the mannose receptor or from primary macrophages.
-
Radiolabeled or Fluorescent Ligand: Use a commercially available or custom-synthesized radiolabeled or fluorescently labeled ligand known to bind the mannose receptor (e.g., ³H-mannan or FITC-mannan).
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the labeled ligand and increasing concentrations of unlabeled TML.
-
Incubation: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate and wash several times with ice-cold binding buffer to separate bound from free ligand.
-
Quantification:
-
For radiolabeled ligands, measure the radioactivity retained on the filter using a scintillation counter.
-
For fluorescent ligands, elute the bound ligand and measure the fluorescence using a plate reader.
-
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the TML concentration. Calculate the IC₅₀ (the concentration of TML that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
| TML Concentration (nM) | % Specific Binding of Labeled Ligand |
| 0 | 100 |
| 1 | 92 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
Calculated Values:
-
IC₅₀: 100 nM
-
Ki: (To be calculated based on the Kd of the labeled ligand)
Visualizations
References
Application Notes and Protocols: Labeling Proteins with Trimannosyldilysine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimannosyldilysine is a synthetic molecule comprising a trimannose cluster and a dilysine scaffold. The trimannose moiety can be recognized by specific mannose receptors on the surface of cells, such as dendritic cells and macrophages, making it a valuable tool for targeted delivery of proteins and other therapeutic agents. The dilysine component provides primary amine groups that can be utilized for conjugation to proteins. This document provides a detailed protocol for the chemical conjugation of this compound to a target protein, based on established amine-reactive labeling methodologies. The protocol assumes that the this compound has been pre-activated with an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.
Quantitative Data on Protein Labeling Efficiency
The efficiency of protein labeling can be influenced by several factors, including the molar ratio of the labeling reagent to the protein, buffer pH, and the number of available reactive groups on the protein. The following table summarizes typical labeling efficiencies obtained with amine-reactive and other common protein labeling methods, providing a benchmark for what can be expected.
| Labeling Chemistry | Target Residue | Typical Labeling Efficiency | Reference |
| NHS Ester | Lysine (Amine) | 70-90% | [1] |
| Isothiocyanate | Lysine (Amine) | Variable, generally lower than NHS esters | [2][3] |
| TMT Labeling | Lysine (Amine) | >99% (with pH optimization) | [4][5] |
| Maleimide | Cysteine (Thiol) | 70-95% | |
| Click Chemistry (SPAAC) | Unnatural Amino Acid | High efficiency |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. A common buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS-activated this compound.
-
Activated this compound Solution: Immediately before use, dissolve the NHS-activated this compound in a dry, aprotic organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Protein Labeling Procedure
-
While gently stirring or vortexing the protein solution, slowly add a calculated amount of the dissolved NHS-activated this compound. The molar ratio of the labeling reagent to the protein will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the labeling reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
(Optional) To quench the reaction, add a final concentration of 10-50 mM Tris or hydroxylamine. Incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and monitor the protein concentration and labeling efficiency.
Determination of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL), or the average number of this compound molecules conjugated per protein molecule, can be determined spectrophotometrically if the this compound conjugate has a unique absorbance signature. If not, techniques such as mass spectrometry can be employed.
For a fluorescently tagged this compound, the DOL can be calculated using the following formula:
DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the wavelength of maximum absorbance of the dye.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein and εdye are the molar extinction coefficients of the protein and the dye, respectively.
-
CF is a correction factor for the dye's absorbance at 280 nm (CF = A280 of free dye / Amax of free dye).
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a target protein with NHS-activated this compound.
Signaling Pathway for Mannose Receptor-Mediated Uptake
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimannosyldilysine in Glycan-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimannosyldilysine, a synthetic glycoconjugate featuring a branched trimannose structure multivalently displayed on a dilysine scaffold, serves as a powerful tool in the study of glycan-protein interactions. Its design mimics the high-mannose glycans found on the surface of various pathogens and glycoproteins, making it an excellent ligand for C-type lectin receptors (CLRs) such as the mannose receptor (MR, CD206), DC-SIGN (CD209), and Concanavalin A (Con A). The multivalent presentation of mannose residues significantly enhances binding avidity, enabling detailed investigation of receptor binding, cellular uptake, and downstream signaling pathways. These application notes provide comprehensive protocols and data for utilizing this compound in your research.
Data Presentation: Quantitative Binding Affinities
The multivalent nature of this compound and similar lysine-based mannose clusters leads to a significant enhancement in binding affinity to the mannose receptor compared to monovalent mannose. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for a series of lysine-based cluster mannosides, demonstrating the effect of increasing mannose valency.
| Glycoconjugate | Mannose Valency | IC50 (µM) | Ki (nM) |
| Monomannosyl-lysine | 1 | >1000 | - |
| Dimannosyl-lysine (M2L) | 2 | 18 - 23 | - |
| Trimannosyl-dilysine Analog (M3L2) | 3 | - | - |
| Hexamannosyl-pentalysine (M6L5) | 6 | - | 0.5 - 2.6[1][2] |
Data adapted from studies on lysine-based mannosylated ligands binding to the human mannose receptor. The affinity increases dramatically with the number of mannose residues, with the hexamannoside showing nanomolar inhibition constants[1][2].
Experimental Protocols
Protocol 1: Synthesis of a this compound Scaffold
This protocol describes the synthesis of a C-mannosyl lysine building block suitable for solid-phase peptide synthesis (SPPS), which can then be used to assemble a this compound structure. The C-glycosidic linkage provides stability against enzymatic degradation[3].
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Allyltrimethylsilane
-
Boron trifluoride etherate
-
Ozone
-
Sodium borohydride
-
Fmoc-L-lysine(Boc)-OH
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard SPPS reagents (piperidine, TFA, etc.)
Procedure:
-
Synthesis of C-Mannosyl Lysine Monomer:
-
Synthesize the C-mannosyl lysine building block in a multi-step process starting from methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Introduce an anomeric allyl group via a Hosomi–Sakurai reaction using allyltrimethylsilane.
-
Perform ozonolysis of the allyl group followed by reductive amination with the ε-amino group of a suitably protected lysine derivative.
-
Protect the α-amino group of the lysine with an Fmoc group to yield the final SPPS-compatible C-mannosyl lysine monomer.
-
-
Solid-Phase Peptide Synthesis (SPPS) of this compound:
-
Swell the SPPS resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Couple the first Fmoc-L-lysine(Boc)-OH residue to the resin using HCTU as the coupling agent.
-
Repeat the deprotection and coupling steps to add the second Fmoc-L-lysine(Boc)-OH residue.
-
For the final step, couple the synthesized C-mannosyl lysine monomer to the N-terminus of the dilysine peptide. To create a branched trimannoside structure, a trivalent lysine core can be used in the SPPS, followed by coupling of three mannosyl lysine monomers.
-
Cleave the this compound from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics of binding between this compound and a target protein, such as the mannose receptor or DC-SIGN.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant mannose receptor or other lectin
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ with 1 mM CaCl2)
Procedure:
-
Immobilization of the Lectin:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the lectin solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the lectin.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution (e.g., a pulse of mannose solution or a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Lectin solution (e.g., Concanavalin A)
-
This compound solution
-
Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the lectin and this compound solutions against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both solutions.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial injection, followed by a series of subsequent injections, allowing the system to return to baseline between each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to lectin.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 4: Cellular Uptake Assay
This assay quantifies the internalization of this compound-conjugated cargo (e.g., a fluorescent dye or a nanoparticle) into cells expressing the mannose receptor, such as macrophages or dendritic cells.
Materials:
-
Fluorescently labeled this compound
-
Macrophage or dendritic cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Plate reader with fluorescence capabilities or a flow cytometer
-
Mannan (for competition experiment)
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Uptake Experiment:
-
Wash the cells with PBS.
-
Add different concentrations of fluorescently labeled this compound to the wells.
-
For a competition experiment, pre-incubate some cells with an excess of mannan before adding the labeled this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Quantification:
-
Wash the cells thoroughly with cold PBS to remove unbound conjugate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.
-
-
Data Analysis:
-
Calculate the amount of internalized conjugate based on a standard curve.
-
Compare the uptake in the presence and absence of the mannan competitor to confirm receptor-mediated endocytosis.
-
Signaling Pathways and Experimental Workflows
Mannose Receptor-Mediated Signaling
The mannose receptor itself lacks intrinsic signaling motifs in its cytoplasmic tail. However, its engagement by multivalent ligands like this compound can trigger downstream signaling through various mechanisms, including collaboration with other receptors like Toll-like receptors (TLRs). Binding of this compound can lead to receptor clustering, internalization, and trafficking of the ligand to endosomal compartments. This can modulate antigen presentation and cytokine production, often promoting an anti-inflammatory response characterized by the secretion of IL-10 and inhibition of IL-12.
Caption: Mannose receptor signaling upon binding of this compound.
Experimental Workflow for Glycan-Protein Interaction Studies
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with a target lectin.
References
Application Notes and Protocols for Trimannosyldilysine in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimannosyldilysine is a synthetic ligand designed for targeted drug delivery to cells expressing the mannose receptor (CD206), such as macrophages and dendritic cells.[1][2] This targeting moiety consists of three mannose residues attached to a dilysine backbone, a configuration that provides high-affinity binding to the carbohydrate-recognition domains (CRDs) of the mannose receptor.[1][3] The multivalent presentation of mannose residues significantly enhances binding avidity compared to monomannosyl ligands, making this compound an attractive candidate for delivering therapeutic agents specifically to mannose receptor-expressing cells.[1]
The mannose receptor is a C-type lectin that plays a crucial role in innate and adaptive immunity by recognizing and internalizing glycoproteins and pathogens. Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis, trafficking the cargo to endosomal and lysosomal compartments. This natural pathway can be exploited to deliver a variety of therapeutic payloads, including small molecule drugs, peptides, and nucleic acids, directly to the intracellular environment of target cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.
These application notes provide an overview of the use of this compound in targeted drug delivery research, including protocols for conjugation, formulation, and in vitro and in vivo evaluation.
Data Presentation
Table 1: Physicochemical Properties of Drug-Loaded Mannosylated Nanoparticles (Hypothetical Data for Illustrative Purposes)
| Formulation Code | Drug | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| TDL-NP-DOX-01 | Doxorubicin | This compound | 155 ± 5.2 | +15.8 ± 1.2 | 85.3 ± 3.1 | 8.1 ± 0.5 |
| TDL-NP-CUR-01 | Curcumin | This compound | 180 ± 6.7 | +12.5 ± 0.9 | 92.1 ± 2.5 | 10.5 ± 0.8 |
| Control-NP-DOX | Doxorubicin | None | 148 ± 4.9 | -5.2 ± 0.5 | 82.5 ± 2.8 | 7.9 ± 0.4 |
Table 2: In Vitro Cellular Uptake of this compound-Conjugated Nanoparticles in Macrophages (RAW 264.7) (Hypothetical Data for Illustrative Purposes)
| Formulation | Concentration (µg/mL) | Uptake (Mean Fluorescence Intensity) | Inhibition with excess Mannose (%) |
| TDL-NP-FITC | 50 | 12,500 ± 850 | 85 ± 5 |
| Control-NP-FITC | 50 | 2,100 ± 320 | 5 ± 2 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a small molecule drug with a carboxylic acid functional group to the lysine backbone of this compound via amide bond formation.
Materials:
-
This compound
-
Drug with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Activation of the Drug:
-
Dissolve the drug (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the NHS-activated ester of the drug.
-
-
Conjugation Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA (3 equivalents) to the this compound solution to deprotonate the amine groups.
-
Slowly add the NHS-activated drug solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the this compound-drug conjugate as a powder.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as 1H NMR, Mass Spectrometry, and FTIR.
-
Determine the drug-to-ligand ratio using UV-Vis spectroscopy or HPLC.
-
Protocol 2: Preparation of Drug-Loaded this compound-Functionalized Nanoparticles
This protocol describes the formulation of drug-loaded polymeric nanoparticles functionalized with this compound using the nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound-PEG-NHS (pre-synthesized)
-
Drug of interest
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in water)
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
-
Nanoparticle Formulation:
-
Add the organic phase dropwise to the aqueous PVA solution (50 mL) under moderate magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Surface Functionalization:
-
To the nanoparticle suspension, add a solution of this compound-PEG-NHS (5 mg in 1 mL of water).
-
Stir the mixture for 12 hours at room temperature to allow the NHS ester to react with the amine groups on the nanoparticle surface (if any) or incorporated functional polymers.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove unreacted compounds and excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Calculate the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing a known amount of nanoparticles.
-
Protocol 3: In Vitro Cellular Uptake Study in Macrophages
This protocol details the procedure for quantifying the cellular uptake of fluorescently labeled this compound-conjugated nanoparticles by macrophage-like cells (e.g., RAW 264.7) using flow cytometry.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Fluorescently labeled this compound-nanoparticles (e.g., FITC-labeled)
-
Unlabeled nanoparticles (as control)
-
D-Mannose solution (for competition assay)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 1 x 105 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing the fluorescently labeled this compound-nanoparticles at various concentrations.
-
For the competition assay, pre-incubate a set of wells with a high concentration of free D-Mannose (e.g., 50 mM) for 30 minutes before adding the nanoparticles.
-
Include wells with unlabeled nanoparticles as a negative control.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the cells for each treatment group.
-
Protocol 4: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the in vivo biodistribution of radiolabeled this compound-conjugated nanoparticles in a murine model.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Radiolabeled this compound-nanoparticles (e.g., with 125I or a chelator for a PET isotope)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or PET scanner
-
Syringes and needles
-
Dissection tools
Procedure:
-
Animal Preparation:
-
Acclimate the mice for at least one week before the experiment.
-
-
Injection:
-
Administer a known amount of the radiolabeled nanoparticle formulation to each mouse via intravenous (tail vein) injection.
-
-
Imaging (for PET):
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and perform whole-body PET scans to visualize the distribution of the nanoparticles.
-
-
Ex Vivo Biodistribution (for gamma counting):
-
At the same predetermined time points, euthanize the mice.
-
Dissect and collect major organs and tissues (e.g., liver, spleen, lungs, kidneys, heart, tumor if applicable, and blood).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
For PET imaging, quantify the tracer uptake in regions of interest (ROIs) corresponding to different organs.
-
Mandatory Visualizations
Caption: Mannose receptor-mediated endocytosis of a this compound-drug conjugate.
Caption: Experimental workflow for the evaluation of this compound-based drug delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Trimannosyldilysine Synthesis
Welcome to the technical support center for the synthesis of Trimannosyldilysine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex glycopeptide.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and robust strategy for synthesizing this compound is through Solid-Phase Peptide Synthesis (SPPS). This approach utilizes a pre-synthesized, orthogonally protected mannosylated lysine building block, such as Fmoc-L-Lys(Ac-α-Man)₃-OH. The building block approach is generally preferred over post-assembly glycosylation as it provides better control over the final product's homogeneity.[1][2] The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by cleavage and purification.[1]
Q2: What are the most critical challenges in this compound synthesis?
A2: The primary challenges include:
-
Low reaction yields and poor solubility of the growing glycopeptide chain on the solid support.[3]
-
Achieving high stereoselectivity during the synthesis of the mannosylated lysine building block, particularly in forming the desired α- or β-mannosidic linkages.
-
Incomplete coupling reactions during SPPS, which can be hindered by the steric bulk of the carbohydrate moieties.
-
Side reactions , such as aspartimide formation if aspartic acid is present in the peptide sequence, or cleavage of acid-sensitive protecting groups.[4]
-
Difficult purification of the final product due to the presence of closely related impurities and the hydrophilic nature of the glycopeptide.
Q3: How do I choose the appropriate protecting groups for the mannose units?
A3: The choice of protecting groups for the mannose hydroxyls is critical for both the synthesis of the building block and its subsequent use in SPPS. Acetyl (Ac) or Benzyl (Bn) groups are commonly used. Acetyl groups are generally removed under basic conditions, while benzyl groups require hydrogenolysis. The protecting groups must be stable to the conditions of SPPS (e.g., piperidine for Fmoc removal and TFA for cleavage) but removable without degrading the peptide or the glycosidic linkages.
Q4: What is the recommended method for purifying the final this compound product?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic glycopeptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency during SPPS
Q: I am observing a low yield of my target this compound, and mass spectrometry analysis suggests the presence of truncated peptides. What could be the cause?
A: Low coupling efficiency is a common issue in glycopeptide synthesis, often due to the steric hindrance from the bulky glycan moieties. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | Increase coupling time and/or temperature. Use a more potent coupling reagent like HATU or HCTU. | Allows more time for the sterically hindered coupling to proceed to completion. Stronger activating agents can overcome the reduced reactivity. |
| Peptide Aggregation | Use a low-loading resin (e.g., 0.2-0.3 mmol/g) or a PEG-based resin like TentaGel. | Reduces inter-chain interactions and improves solvation of the growing peptide chain, minimizing aggregation. |
| Poor Solvation | Swell the resin adequately in a suitable solvent like DMF or NMP before synthesis. | Ensures that the reactive sites on the resin are accessible for the coupling reactions. |
| Insufficient Reagent Excess | Increase the excess of the amino acid and coupling reagents to 3-5 equivalents. | Drives the reaction forward, especially for difficult couplings. |
Issue 2: Poor Stereoselectivity in Mannosylation
Q: The synthesis of my mannosylated lysine building block results in a mixture of anomers (α and β). How can I improve the stereoselectivity?
A: Controlling the stereoselectivity of glycosylation is a significant challenge. The outcome is influenced by multiple factors, including the protecting groups, solvent, and activator.
| Factor | Strategy for Stereocontrol | Supporting Evidence/Yields |
| Protecting Groups | The use of a 4,6-O-benzylidene acetal on the mannosyl donor can favor the formation of β-mannosides. Non-participating groups like benzyl ethers are often used for α-selectivity. | The stereochemical outcome is highly dependent on the specific combination of protecting groups and reaction conditions. |
| Solvent Effects | Ethereal solvents like diethyl ether or THF can favor the formation of 1,2-cis glycosides (α-mannosides). | Solvent choice can significantly influence the reaction pathway and stereoselectivity. |
| Lewis Acid/Activator | The choice and strength of the Lewis acid (e.g., TMSOTf, BF₃·OEt₂) can influence the anomeric ratio. | Different activators can lead to yield variations from no product to over 90%. |
| Temperature | Performing the reaction at a constant low temperature (e.g., -25°C) can improve purity and selectivity by minimizing side reactions. | Isothermal conditions below the donor's decomposition temperature can enhance yields. |
Issue 3: Difficulty in Final Product Purification
Q: My crude this compound product shows multiple peaks on the analytical HPLC, and I am struggling to achieve baseline separation for purification.
A: The purification of glycopeptides can be challenging due to their hydrophilicity and the presence of very similar impurities.
| Potential Cause | Recommended Solution | Rationale |
| Poor Resolution | Optimize the HPLC gradient. Use a shallower gradient (e.g., 0.5% acetonitrile/minute) around the elution time of your target peptide. | A shallower gradient increases the separation time between closely eluting species, improving resolution. |
| Co-eluting Impurities | Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent (e.g., formic acid). | Changing the separation chemistry can alter the retention times of impurities relative to the product. |
| Product Instability | Lyophilize the purified fractions immediately after collection to prevent degradation in solution. | Peptides and glycopeptides can be unstable in solution, especially at room temperature. |
| Complex Crude Mixture | Perform a preliminary purification step, such as size-exclusion chromatography or ion-exchange chromatography, before RP-HPLC. | This can remove grossly different impurities, simplifying the final RP-HPLC purification. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model this compound Peptide
This protocol outlines the manual synthesis of a model peptide, Ac-Gly-Lys(Man₃)-Gly-NH₂, using a Fmoc-Lys(Man₃)-OH building block.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.48 mmol/g) in 3 mL of DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Stir for 5 minutes, then drain. Repeat for another 10 minutes.
-
Wash the resin with DMF (5 x 3 mL).
-
-
Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in 2 mL of DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Stir for 1-2 hours at room temperature.
-
Monitor the reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 x 3 mL).
-
-
Repeat Steps 2 & 3 for the coupling of Fmoc-Lys(Man₃)-OH and the subsequent Fmoc-Gly-OH .
-
N-terminal Acetylation:
-
Perform the final Fmoc deprotection (Step 2).
-
Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin.
-
Stir for 30 minutes.
-
Wash the resin with DMF (5 x 3 mL) and then with DCM (5 x 3 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) to the resin.
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. Filter the solution through a 0.45 µm filter.
-
HPLC System:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 10 mL/min.
-
Detection: 220 nm.
-
-
Purification Method:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered sample onto the column.
-
Run a linear gradient, for example, from 5% to 45% Solvent B over 40 minutes.
-
Collect fractions (e.g., 5 mL per fraction) as peaks elute from the column.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions containing the pure product.
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key factors influencing the stereoselectivity of mannosylation reactions.
References
- 1. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 2. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Improving the Yield of Trimannosyldilysine Purification
Welcome to the technical support center for the purification of Trimannosyldilysine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target glycopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The most common and effective methods for purifying synthetic this compound are Lectin Affinity Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and is suited for different scales of purification and purity requirements.
Q2: I am observing a very low yield after purification. What are the likely causes?
A2: Low yield is a frequent challenge in glycopeptide purification.[1][2][3] Several factors could be responsible:
-
Incomplete Synthesis: The solid-phase synthesis may have resulted in a low yield of the full-length, correctly glycosylated peptide. Common issues include incomplete coupling or deprotection steps, leading to truncated or deletion peptide sequences.[3]
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Peptide Aggregation: The glycopeptide may be aggregating, making it difficult to purify effectively. This is a known issue with some glycopeptides, which can lead to poor solubility.[1]
-
Suboptimal Purification Conditions: The binding, washing, or elution conditions for your chosen chromatography method may not be optimized for this compound.
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Loss of Product During Sample Handling: Significant product loss can occur during sample preparation steps such as desalting and solvent removal.
Q3: How can I identify the impurities in my purified this compound sample?
A3: Mass spectrometry (MS) is the primary method for identifying impurities. By analyzing the mass-to-charge ratio of the components in your sample, you can identify common synthesis-related impurities such as:
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Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
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Peptides with incomplete glycosylation: Lysine residues that are not glycosylated or are only partially glycosylated.
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Side-products from protecting groups: Residual chemical moieties from the synthesis process.
RP-HPLC coupled with MS (LC-MS) is a powerful technique for separating and identifying these impurities.
Q4: Can I use more than one purification method?
A4: Yes, a multi-step purification strategy is often recommended to achieve high purity. For example, you could use lectin affinity chromatography as an initial capture step to enrich for the mannosylated peptide, followed by a polishing step using RP-HPLC to remove non-glycosylated peptide impurities and other contaminants.
Troubleshooting Guides
Low Yield After Lectin Affinity Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Low binding of this compound to the lectin column. | The lectin chosen has low affinity for the trimannose structure. | Use a lectin with high affinity for mannose, such as Concanavalin A (Con A). |
| Incorrect binding buffer conditions (pH, ionic strength). | Ensure the binding buffer is at a neutral pH (around 7.4) and contains the necessary cations (e.g., Ca2+ and Mg2+) for lectin activity. | |
| This compound is lost during the wash steps. | The washing buffer is too stringent, causing the weakly bound product to elute. | Decrease the stringency of the wash buffer. Use the binding buffer for the initial wash steps. |
| Poor recovery of this compound during elution. | The elution buffer is not strong enough to disrupt the lectin-glycan interaction. | Increase the concentration of the competitive sugar (e.g., methyl α-D-mannopyranoside) in the elution buffer. Alternatively, a change in pH can be used for elution. |
| The flow rate during elution is too fast. | Decrease the flow rate during elution to allow sufficient time for the product to dissociate from the resin. |
Poor Resolution and Purity in RP-HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of this compound with impurities. | The gradient is too steep. | Use a shallower gradient to improve the separation of closely eluting species. |
| The wrong column chemistry is being used. | For a polar glycopeptide like this compound, a C18 column is a good starting point, but other chemistries like C8 or a phenyl column might provide different selectivity. | |
| Broad or tailing peaks. | The mobile phase composition is suboptimal. | Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) to improve peak shape. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low recovery from the column. | The glycopeptide is irreversibly binding to the column. | This can happen with hydrophobic peptides. While this compound is relatively polar, ensure the organic solvent concentration in the gradient is sufficient for elution. |
Data Presentation: Comparison of Purification Methods
The following data is illustrative and represents typical yields for the purification of small, synthetic glycopeptides. Actual yields may vary depending on the specific synthesis protocol and purification conditions.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Lectin Affinity Chromatography (Concanavalin A) | >90% | 60-80% | Highly specific for mannosylated peptides, good for initial capture and enrichment. | May not remove non-glycosylated peptide impurities with similar properties. |
| Reversed-Phase HPLC (RP-HPLC) | >95% | 50-70% | High resolution, good for removing non-glycosylated impurities and achieving high purity. | Can be challenging for very polar molecules, potential for sample loss. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | >95% | 65-85% | Excellent for separating polar molecules like glycopeptides, often provides better retention and resolution than RP-HPLC for these compounds. | Can be more sensitive to salt concentration in the sample. |
Experimental Protocols
Protocol 1: Lectin Affinity Chromatography using Concanavalin A
-
Column Preparation:
-
Equilibrate a Concanavalin A (Con A) agarose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Sample Loading:
-
Dissolve the crude this compound in the binding buffer.
-
Load the sample onto the equilibrated column at a low flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound with an elution buffer containing a competitive sugar (e.g., 0.2-0.5 M methyl α-D-mannopyranoside in binding buffer).
-
Collect fractions and monitor the eluate for the presence of the glycopeptide using UV absorbance at 280 nm or a specific assay.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified product.
-
Desalt the sample using a suitable method such as size-exclusion chromatography or dialysis to remove the high concentration of sugar from the elution buffer.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
-
Column and Mobile Phase Preparation:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Prepare mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound in mobile phase A.
-
-
Chromatography:
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject the sample.
-
Elute the glycopeptide using a linear gradient of increasing mobile phase B (e.g., 5% to 60% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Trimannosyldilysine Instability in Solution
Disclaimer: Information specifically pertaining to "Trimannosyldilysine" is limited in publicly available scientific literature. The following guidance is based on established principles of peptide and glycoprotein stability. Researchers should consider this a general guide and perform their own stability studies for this specific molecule.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the instability of this compound in solution?
A1: The stability of this compound, a mannosylated peptide, is influenced by several factors including pH, temperature, exposure to oxygen, and the presence of enzymes.[1][2] Like other peptides, it is susceptible to degradation pathways such as hydrolysis, oxidation, and deamidation.[3] The glycosidic linkages of the mannose units can also be susceptible to hydrolysis under certain conditions.[4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Extreme pH conditions, both acidic and alkaline, can accelerate the hydrolysis of peptide bonds and glycosidic linkages. For many peptides, optimal stability is found in a slightly acidic to neutral pH range (typically pH 4-6). It is crucial to determine the isoelectric point (pI) of this compound and buffer the solution at a pH at least one to two units away from the pI to maintain solubility and minimize aggregation.
Q3: What is the recommended storage temperature for this compound solutions?
A3: For short-term storage (days to weeks), reconstituted this compound should be kept refrigerated at 2-8°C. For long-term storage, it is recommended to store solutions in aliquots at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles, which can degrade the peptide. Lyophilized (powder) forms of peptides are generally more stable and should be stored at -20°C.
Q4: My this compound solution has turned cloudy. What could be the cause?
A4: Cloudiness or precipitation is often a sign of peptide aggregation or insolubility. This can be caused by several factors, including:
-
pH near the isoelectric point (pI): At its pI, the net charge of the peptide is zero, reducing repulsion between molecules and leading to aggregation.
-
Improper solvent: The peptide may not be fully soluble in the chosen buffer.
-
Freeze-thaw cycles: Repeated freezing and thawing can induce aggregation.
-
High concentration: Higher peptide concentrations can increase the likelihood of aggregation.
Q5: Can the mannose groups on this compound affect its stability?
A5: Yes, glycosylation, such as mannosylation, can impact stability. The mannose groups can protect the peptide backbone from proteolytic degradation and may influence its folding and solubility. However, the glycosidic bonds linking the mannose sugars to the lysine residues can be susceptible to hydrolysis, particularly at low pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation) | - Confirm proper storage conditions (temperature, light protection). - Use freshly prepared solutions. - For oxygen-sensitive peptides, use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen). |
| Aggregation | - Ensure the buffer pH is at least 1-2 units away from the peptide's pI. - Visually inspect for precipitation. Centrifuge the sample and test the supernatant for activity. | |
| Precipitation or cloudiness in solution | pH is near the isoelectric point (pI) | - Determine the pI of this compound. - Adjust the buffer pH to be well above or below the pI. |
| Low solubility | - Try different buffer systems or consider the addition of solubilizing agents (use with caution as they may affect biological activity). | |
| Freeze-thaw cycles | - Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent experimental results | Peptide degradation over time | - Prepare fresh solutions for each experiment. - Perform a stability study to determine the usable lifetime of the peptide in your specific buffer and storage conditions. |
| Inaccurate peptide concentration | - Re-quantify the peptide concentration using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis). |
Experimental Protocols
Protocol 1: pH-Rate Stability Study
This protocol helps determine the optimal pH for this compound stability.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C or 40°C) to accelerate degradation. Include a control sample stored at -80°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each buffer and store it at -80°C until analysis.
-
Analysis: Analyze the samples using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact this compound.
-
Data Interpretation: Plot the percentage of intact this compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Analysis of this compound Degradation by RP-HPLC
This protocol outlines a general method for detecting and quantifying this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
Procedure: Inject equal volumes of the samples from the stability study (Protocol 1).
-
Analysis: Identify the peak corresponding to intact this compound. New peaks appearing over time represent degradation products. Calculate the peak area of the intact peptide to determine the percentage remaining at each time point.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. pepamino.com [pepamino.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Optimizing Novel Mannosylated Compound Concentrations for Cellular Treatment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of novel mannosylated compounds, such as Trimannosyldilysine, for cell treatment experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples to ensure the successful application of these compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new mannosylated compound in a cell-based assay?
A1: For a novel compound, it is advisable to start with a broad range of concentrations to determine the optimal window. A typical starting range could be from 0.1 µM to 100 µM. This range can be narrowed down based on initial cytotoxicity and efficacy results.
Q2: How can I determine if my cells are taking up the mannosylated compound?
A2: Cellular uptake can be assessed through various methods. If the compound is fluorescently labeled, uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. Alternatively, uptake can be indirectly measured by assessing downstream biological effects or by using analytical methods like mass spectrometry to quantify the compound within cell lysates. The primary mechanism for the uptake of mannosylated compounds is often receptor-mediated endocytosis, specifically through mannose receptors present on the surface of various cell types.
Q3: What are the common causes of high variability in experimental results?
A3: High variability can stem from several factors including inconsistent cell seeding density, variations in compound incubation times, errors in pipetting, or the use of cells at different passage numbers. Ensuring consistent experimental procedures and including proper controls can help minimize variability.[1][2][3]
Q4: My compound does not show any effect at the tested concentrations. What should I do?
A4: If no effect is observed, consider the following:
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Increase Concentration: The effective concentration might be higher than the range you tested.
-
Increase Incubation Time: The compound may require a longer duration to elicit a biological response.
-
Check Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Verify Cell Line: Confirm that the chosen cell line expresses the necessary receptors (e.g., mannose receptors) for compound uptake and that the targeted pathway is active in these cells.
Q5: The compound is showing high cytotoxicity even at low concentrations. What are the next steps?
A5: High cytotoxicity suggests that the therapeutic window is narrow. You should test a lower range of concentrations (e.g., in the nanomolar range). It is also crucial to perform a time-course experiment to see if cytotoxicity is time-dependent. Consider using a less sensitive cell line if appropriate for your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in assays | Contamination of reagents or culture. | Use fresh, sterile reagents and screen cell cultures for contamination (e.g., mycoplasma). Include a "no-cell" control to measure background absorbance/fluorescence. |
| Inconsistent cell viability results | Uneven cell plating, edge effects in multi-well plates, or errors in reagent addition. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of plates for treatment groups. Use a multichannel pipette for consistent reagent addition. |
| Precipitation of the compound in culture medium | Poor solubility of the compound at the tested concentration. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. Perform a solubility test before starting the cell-based assay. |
| No dose-dependent response observed | The concentration range tested is too narrow or not in the active range. The compound may have a non-linear dose-response curve. | Test a wider range of concentrations using logarithmic dilutions. Ensure that your positive and negative controls are working as expected to validate the assay. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of a novel mannosylated compound and determine its IC50 (half-maximal inhibitory concentration).
Materials:
-
Cell line of interest
-
Complete culture medium
-
Novel mannosylated compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of the mannosylated compound in complete culture medium. A common approach is to use 2-fold or 10-fold serial dilutions.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and vehicle (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the compound concentration (log scale) to determine the IC50 value.
Protocol 2: Assessing Cellular Uptake via Fluorescence Microscopy
This protocol is for visualizing the cellular uptake of a fluorescently-labeled mannosylated compound.
Materials:
-
Fluorescently-labeled mannosylated compound
-
Cell line of interest cultured on glass coverslips in a 24-well plate
-
Complete culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently-labeled compound at the desired concentration and incubate for various time points (e.g., 1, 4, 24 hours) to observe the kinetics of uptake.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore and the nuclear stain.
Data Presentation
Table 1: Cytotoxicity of a Novel Mannosylated Compound on Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Macrophage Cell Line (RAW 264.7) | 15.2 |
| Dendritic Cell Line (DC2.4) | 25.8 |
| Fibroblast Cell Line (NIH/3T3) | > 100 |
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Suggested Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity | 0.1 - 100 | 24, 48, 72 |
| Efficacy (e.g., cytokine production) | 0.01 - 50 | 6, 24, 48 |
| Cellular Uptake | 1 - 20 | 1, 4, 12, 24 |
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of a novel compound.
Hypothetical Signaling Pathway for a Mannosylated Compound
Caption: A potential signaling pathway initiated by a mannosylated compound.
References
How to prevent Trimannosyldilysine aggregation
Welcome to the Technical Support Center for Trimannosyldilysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of this glycosylated peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a synthetic glycopeptide consisting of a dilysine peptide backbone with a trimannosyl glycan attached. Aggregation, the self-association of individual molecules into larger complexes, is a significant concern as it can lead to loss of therapeutic efficacy, altered bioavailability, and potential immunogenicity.[1][2]
Q2: What are the primary factors that induce this compound aggregation?
Several factors can contribute to the aggregation of this compound. These include:
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pH: The pH of the solution can significantly impact the charge state of the lysine residues in the peptide backbone.[3][4][5]
-
Ionic Strength: The concentration of salts in the formulation can affect electrostatic interactions between molecules.
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Temperature: Elevated temperatures can increase the rate of aggregation.
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Concentration: Higher concentrations of this compound are more prone to aggregation.
-
Mechanical Stress: Agitation or shear stress during manufacturing and handling can induce aggregation.
Q3: How does the trimannosyl glycan influence aggregation?
The trimannosyl glycan plays a crucial role in mitigating aggregation. Glycosylation can inhibit aggregation through steric hindrance, preventing the close association of peptide backbones. It also increases the hydrophilicity and solubility of the molecule. O-mannosylation, in particular, has been shown to enhance peptide stability.
Q4: What are some common excipients used to prevent the aggregation of glycosylated peptides?
A variety of excipients can be employed to stabilize glycosylated peptide formulations. Commonly used excipients include:
-
Sugars: Sucrose and trehalose are often used as cryoprotectants and stabilizers.
-
Polyols: Mannitol and sorbitol can help maintain the three-dimensional structure of the peptide.
-
Amino Acids: Arginine, glycine, and histidine can reduce aggregation and modulate viscosity.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 can reduce surface tension and prevent aggregation at interfaces.
Troubleshooting Guides
Issue 1: Observation of visible precipitation or turbidity in the this compound solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal pH | The dilysine backbone is prone to aggregation as the pH approaches the pKa of the lysine side chains (around 10.5), leading to a decrease in net positive charge and reduced electrostatic repulsion. It is recommended to maintain the pH in the acidic to neutral range (pH 4-7) to ensure the lysine residues remain protonated. Start with a buffer at pH 5.0 and perform a pH screening study to identify the optimal pH for stability. |
| Inappropriate Buffer System | The choice of buffer can influence peptide stability. Common buffers for peptide formulations include acetate, citrate, and phosphate. The buffer concentration should also be optimized, typically in the range of 10-50 mM. |
| High Concentration | Higher concentrations of the glycopeptide increase the likelihood of intermolecular interactions. If permissible for the application, consider working with a lower concentration of this compound. |
| Temperature Fluctuations | Avoid exposing the solution to high temperatures. Store at recommended temperatures (typically 2-8°C for liquid formulations and -20°C or lower for long-term storage of lyophilized powder). |
Issue 2: Increase in aggregate size detected by analytical methods (e.g., DLS, SEC) without visible precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Subtle Conformational Changes | Environmental factors may be inducing minor structural changes that precede large-scale aggregation. The addition of stabilizers can help maintain the native conformation. |
| Ionic Strength Effects | While some ionic strength is necessary to maintain solubility, high salt concentrations can shield the charges on the lysine residues, reducing electrostatic repulsion. Screen a range of salt (e.g., NaCl) concentrations (0-150 mM) to find the optimal ionic strength. |
| Oxidation | Although less common for dilysine peptides, oxidation of trace impurities could potentially initiate aggregation. If oxidation is suspected, consider the addition of antioxidants like methionine or performing experiments under an inert atmosphere. |
| Presence of Nucleating Species | Small amounts of aggregated material can act as seeds for further aggregation. Ensure all labware is scrupulously clean and consider filtering the solution through a 0.22 µm filter to remove any pre-existing aggregates. |
Experimental Protocols
Protocol 1: pH Screening for Optimal Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., 20 mM acetate, citrate, phosphate) with pH values ranging from 4.0 to 7.5 in 0.5 pH unit increments.
-
Sample Preparation: Dissolve this compound in each buffer to the desired final concentration.
-
Incubation: Incubate the samples under desired stress conditions (e.g., elevated temperature, agitation).
-
Analysis: At various time points, analyze the samples for aggregation using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
-
Evaluation: The optimal pH is the one that shows the minimal increase in aggregate formation over time.
Protocol 2: Excipient Screening
-
Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 50% sucrose, 1 M arginine, 10% Polysorbate 80).
-
Sample Matrix: In the optimal buffer determined from Protocol 1, prepare a matrix of this compound formulations containing different concentrations of each excipient.
-
Incubation and Analysis: Subject the formulations to stress conditions and analyze for aggregation as described in Protocol 1.
-
Selection: Identify the excipient and its concentration that provides the best stabilization against aggregation.
Protocol 3: Characterization of Aggregates
-
Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate monomers from different aggregate species and quantify the percentage of aggregation.
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution to detect the presence of aggregates.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of this compound to detect conformational changes that may be associated with aggregation.
-
Mass Spectrometry (MS): Characterize the nature of the aggregates (e.g., covalent vs. non-covalent) and identify any chemical modifications.
Quantitative Data Summary
The following tables provide starting points for formulation development to prevent this compound aggregation. The optimal conditions should be determined experimentally for your specific application.
Table 1: Influence of pH on Polylysine Aggregation (Analogous System)
| pH | Aggregation State of Poly(l-lysine) | Rationale for this compound |
| 3-10 | Stable (soluble) | Lysine residues are protonated, leading to electrostatic repulsion that prevents aggregation. |
| >10 | Aggregation observed | Deprotonation of lysine's amino groups reduces electrostatic repulsion. |
Table 2: Suggested Starting Concentrations for Excipient Screening
| Excipient Class | Excipient Example | Starting Concentration Range |
| Sugars | Sucrose, Trehalose | 1 - 10% (w/v) |
| Polyols | Mannitol, Sorbitol | 1 - 5% (w/v) |
| Amino Acids | Arginine, Glycine | 50 - 200 mM |
| Surfactants | Polysorbate 80 | 0.01 - 0.1% (w/v) |
Visualizations
Caption: Troubleshooting logic for this compound aggregation.
Caption: Workflow for developing a stable this compound formulation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Polylysine induces pH-dependent fusion of acidic phospholipid vesicles: a model for polycation-induced fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH dependence of the assembly mechanism and properties of poly( l -lysine) and poly( l -glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01421E [pubs.rsc.org]
Technical Support Center: Trimannosyldilysine Detection
Welcome to the technical support center for the detection and analysis of Trimannosyldilysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
A1: this compound is a complex molecule consisting of three mannose sugar units attached to a dilysine backbone. Its detection is challenging due to its unique physicochemical properties, including high polarity, potential for multiple isomeric forms, and susceptibility to degradation under certain analytical conditions. The natural O-mannosidic linkage, if present, is known to be susceptible to enzymatic degradation and can be chemically sensitive, complicating synthesis and analysis.[1][2][3] More stable synthetic versions, such as C-mannosyl lysine, have been developed to address these stability issues.[1][2]
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?
A2: The most common and effective techniques for analyzing complex glycated molecules like this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS. Immunoassays, such as ELISA, can also be developed for specific and sensitive detection, provided a specific antibody is available.
Q3: How can I improve the resolution and peak shape of this compound in reverse-phase HPLC?
A3: Improving chromatographic performance for a polar molecule like this compound often involves optimizing the mobile phase and column chemistry. Consider using a column with a polar-embedded or polar-endcapped stationary phase. Mobile phase optimization may include adjusting the pH, using ion-pairing reagents, or employing a hydrophilic interaction liquid chromatography (HILIC) approach.
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
A4: In mass spectrometry, the fragmentation of this compound will likely involve glycosidic bond cleavages, resulting in the loss of mannose units, and fragmentation of the dilysine backbone. The exact fragmentation pattern will depend on the ionization technique (e.g., ESI, MALDI) and collision energy used. For trimethylsilylated derivatives, characteristic fragmentation patterns are well-documented and can aid in structural elucidation.
Troubleshooting Guides
HPLC-UV/Vis Detection Issues
| Issue | Possible Cause | Recommended Solution |
| No peak or very low signal | Low concentration of this compound. | Concentrate the sample or increase the injection volume. |
| Inappropriate detection wavelength. | Perform a UV-Vis scan of a concentrated standard to determine the optimal wavelength. This compound itself may have a low UV absorbance; consider derivatization with a UV-active tag. | |
| Poor retention on a reverse-phase column. | Switch to a HILIC column or use an ion-pairing reagent in the mobile phase. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress ionization of the analyte. Use a column with a different stationary phase chemistry. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Split peaks | Column contamination or degradation. | Wash the column with a strong solvent or replace the column. |
| Presence of isomers. | Optimize the mobile phase gradient and temperature to improve separation. Consider using a longer column with a smaller particle size for higher resolution. |
Mass Spectrometry (MS) Detection Issues
| Issue | Possible Cause | Recommended Solution |
| Low ion intensity | Poor ionization efficiency. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source like MALDI if applicable. |
| In-source fragmentation. | Reduce the fragmentor or cone voltage to minimize premature fragmentation of the parent ion. | |
| Matrix suppression. | Improve sample clean-up to remove interfering substances. Dilute the sample. | |
| Complex or uninterpretable spectra | Presence of multiple adducts (e.g., Na+, K+). | Use a mobile phase with a volatile buffer like ammonium formate or acetate to promote protonation. |
| Isotopic overlap from co-eluting species. | Improve chromatographic separation to isolate the analyte of interest. | |
| Inconsistent fragmentation | Fluctuations in collision energy. | Ensure the stability of the collision gas pressure and optimize the collision energy for consistent and informative fragmentation. |
Immunoassay (ELISA) Issues
| Issue | Possible Cause | Recommended Solution |
| High background | Non-specific binding of antibodies. | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk). Optimize washing steps (increase number and/or duration). |
| Cross-reactivity of the antibody. | Use a more specific monoclonal antibody if available. Perform a cross-reactivity test with related compounds. | |
| Low signal | Insufficient antibody concentration. | Optimize the concentrations of both the primary and secondary antibodies. |
| Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate and ensure proper storage conditions. | |
| Suboptimal incubation times or temperatures. | Optimize incubation parameters for each step of the assay. | |
| High variability between wells (high %CV) | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing. | Ensure all wells are washed thoroughly and consistently. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or incubate the plate in a humidified chamber to minimize evaporation. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC-MS/MS for this compound Quantification
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Precursor Ion: Select the [M+H]+ or other relevant adducts of this compound.
-
Product Ions: Determine the most stable and abundant fragment ions by performing a product ion scan on the precursor.
-
Collision Energy: Optimize for the desired fragmentation.
-
Protocol 2: Indirect ELISA for this compound Detection
-
Coating:
-
Dilute the this compound-carrier conjugate (e.g., this compound-BSA) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Primary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Add 100 µL of the primary antibody (specific for this compound) diluted in blocking buffer.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of the substrate solution (e.g., TMB).
-
Incubate in the dark until sufficient color develops (5-30 minutes).
-
Add 100 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for poor this compound detection results.
References
Technical Support Center: Trimannosyldilysine Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimannosyldilysine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental application.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a synthetic glycoconjugate consisting of a dilysine peptide backbone functionalized with three mannose sugar residues. Its primary application is in targeted drug delivery and immunotherapy. The mannose moieties act as ligands for the mannose receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells.[1][2] This specific targeting allows for the selective delivery of therapeutic agents to these immune cells, which is particularly useful in the treatment of cancers and infectious diseases where these cells play a crucial role.[3]
2. What is the mechanism of cellular uptake for this compound?
This compound is internalized by cells expressing the mannose receptor through a process called receptor-mediated endocytosis.[4][5] Upon binding of the mannose residues to the receptor, the complex is internalized in a clathrin-dependent manner into early endosomes. Inside the slightly acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the this compound conjugate is trafficked for further processing or release of its cargo within the cell.
3. What are the critical quality control parameters for synthesized this compound?
The quality of synthesized this compound should be assessed based on several key parameters:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), aiming for >95% purity.
-
Identity and Molecular Weight: Confirmed by Mass Spectrometry (MS).
-
Mannose Conjugation: The presence and number of mannose units can be confirmed by NMR spectroscopy or by assessing its binding affinity to a mannose-binding lectin like Concanavalin A (ConA).
-
Endotoxin Levels: For in-vivo applications, endotoxin levels should be quantified to be within acceptable limits.
Synthesis of this compound
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a plausible method for the synthesis of this compound using a C-mannosyl lysine building block in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Lys(Mmt)-OH
-
Fmoc-C-mannosyl lysine building block
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Ether for precipitation
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple Fmoc-Lys(Mmt)-OH to the resin using your chosen coupling reagents and DIPEA in DMF.
-
Confirm complete coupling using a Kaiser test.
-
-
Second Amino Acid Coupling:
-
Deprotect the N-terminal Fmoc group of the resin-bound lysine.
-
Couple the second Fmoc-Lys(Mmt)-OH.
-
-
Side Chain Deprotection: Selectively deprotect the Mmt groups from the lysine side chains using a mildly acidic solution.
-
Mannose Conjugation: Couple the Fmoc-C-mannosyl lysine building block to the deprotected lysine side chains. It is advisable to perform a double coupling to ensure high efficiency.
-
Final N-terminal Mannosylation:
-
Deprotect the N-terminal Fmoc group.
-
Couple the final Fmoc-C-mannosyl lysine.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.
-
Precipitate the crude peptide in cold ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Troubleshooting Synthesis
| Problem | Possible Cause | Solution |
| Low final yield | Incomplete deprotection or coupling at one or more steps. | Use fresh deprotection and coupling reagents. Consider double coupling for sterically hindered amino acids like the C-mannosyl lysine. Use a different solvent like NMP, which can improve solvation. |
| Presence of deletion sequences in MS | Incomplete coupling of an amino acid. | Increase the concentration of the amino acid and coupling reagents. Perform a double coupling for the problematic residue. |
| Presence of truncated sequences in MS | Incomplete Fmoc deprotection. | Extend the deprotection time or use a stronger deprotection solution (e.g., with DBU). Perform a colorimetric test to ensure complete deprotection. |
| Peptide aggregation | The sequence is hydrophobic or prone to forming secondary structures on the resin. | Synthesize at a higher temperature or use a different resin with a lower loading capacity. |
Diagram of the this compound Synthesis Workflow:
Caption: A flowchart of the solid-phase synthesis of this compound.
Purification of this compound
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
Lyophilizer.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of 5-95% Solvent B over 30 minutes to determine the retention time of the main product.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B.
-
Load the dissolved crude peptide onto the column.
-
Run a shallow gradient of Solvent B around the determined retention time of the target peptide (e.g., increase of 1% Solvent B per minute).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white powder.
Troubleshooting Purification
| Problem | Possible Cause | Solution |
| Poor peak resolution | Inappropriate gradient. | Optimize the gradient on an analytical column first. Use a shallower gradient for better separation. |
| Broad peaks | Peptide is adsorbing to the column or TFA is insufficient for ion pairing. | Ensure 0.1% TFA is present in both solvents. Consider using a different ion-pairing reagent if the problem persists. |
| Product is not eluting | The peptide is very hydrophobic. | Increase the final percentage of Solvent B or use a different stationary phase (e.g., C8 or C4). |
| Low recovery after lyophilization | The peptide is sticking to the glassware. | Pre-treat glassware with a siliconizing agent. Ensure the peptide is fully dissolved before lyophilization. |
Experimental Applications
Experimental Protocol: Cellular Uptake Assay via Flow Cytometry
This protocol describes how to quantify the uptake of fluorescently labeled this compound into cells expressing the mannose receptor.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Trimannosyldilysine).
-
Macrophage or dendritic cell line (e.g., RAW 264.7).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin or cell scraper.
-
Flow cytometer.
-
Control inhibitor: Free mannose or mannan.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
For the experimental group, incubate the cells with a known concentration of FITC-Trimannosyldilysine (e.g., 10 µM) for a set time (e.g., 1-4 hours).
-
For the negative control group, incubate cells with vehicle only.
-
For the inhibition control group, pre-incubate cells with an excess of free mannose (e.g., 50 mM) for 30 minutes before adding FITC-Trimannosyldilysine.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Harvest the cells using trypsin or a cell scraper.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell populations. A significant decrease in fluorescence in the inhibition control group compared to the experimental group indicates mannose receptor-specific uptake.
Troubleshooting Cellular Uptake Assays
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of unbound conjugate. | Increase the number of washing steps with cold PBS. |
| Low fluorescence signal | Low uptake of the conjugate. | Increase the incubation time or the concentration of the conjugate. Ensure the cells are healthy and express the mannose receptor. |
| No inhibition by free mannose | Uptake is not mediated by the mannose receptor, or the concentration of the inhibitor is too low. | Verify mannose receptor expression on the cells. Increase the concentration of the free mannose inhibitor. |
| High cell death | The conjugate is cytotoxic at the concentration used. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
Diagram of the Mannose Receptor-Mediated Endocytosis Pathway:
Caption: The pathway of this compound uptake via the mannose receptor.
References
- 1. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 2. Mannose receptor-mediated uptake of antigens strongly enhances HLA class II-restricted antigen presentation by cultured dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mannose receptor (MRC1) mediates uptake of dextran in macrophages via receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
Avoiding off-target effects of Trimannosyldilysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Trimannosyldilysine and avoid potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound utilizes a targeted delivery strategy by binding to the Mannose Receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells.[1][2][3] This binding facilitates receptor-mediated endocytosis, allowing for the targeted delivery of conjugated payloads to these specific cell types.[4][5] The process involves the continuous recycling of the receptor between the plasma membrane and endosomal compartments in a clathrin-dependent manner.
2. What are the potential off-target effects of this compound?
Off-target effects can arise from the interaction of this compound with mannose receptors expressed on cells other than the intended target, such as liver sinusoidal endothelial cells. This can lead to unintended cellular uptake and potential toxicity in tissues not expressing the primary therapeutic target. The specificity of mannosylated compounds is a critical factor, and a lack of high-affinity binding to the intended receptor can result in broader biodistribution and off-target binding.
3. How can I assess the binding specificity of my this compound conjugate?
To evaluate binding specificity, a competitive binding assay is recommended. This involves co-incubating your target cells with the this compound conjugate and an excess of free mannose or a known mannose receptor ligand. A significant reduction in the uptake of your conjugate in the presence of the competitor indicates specific binding to the mannose receptor.
4. What cell types are known to express the Mannose Receptor (CD206)?
The mannose receptor is predominantly expressed on:
-
Macrophages
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Immature dendritic cells
-
Liver sinusoidal endothelial cells
-
Human dermal fibroblasts and keratinocytes
It is crucial to consider the expression profile of CD206 in your experimental model to anticipate potential on-target and off-target interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or non-specific binding in vitro. | 1. Suboptimal blocking of non-specific binding sites. 2. Presence of mannose receptors on unintended cell types in a mixed culture. 3. Hydrophobic interactions of the conjugate with cell membranes. | 1. Increase the concentration of the blocking agent (e.g., BSA or serum) or extend the blocking time. 2. Use a more defined or purified cell population. Confirm CD206 expression on your target cells using flow cytometry or immunofluorescence. 3. Include a non-ionic detergent (e.g., Tween-20) at a low concentration in your washing buffers. |
| Observed toxicity in non-target organs in vivo (e.g., liver, spleen). | 1. Uptake by mannose receptor-expressing cells in those organs (e.g., liver sinusoidal endothelial cells). 2. Non-specific uptake by the reticuloendothelial system (RES). 3. Poor pharmacokinetic properties of the conjugate. | 1. Modify the this compound ligand to enhance specificity for the target cell's receptor subtype. 2. Co-administer a blocking agent that temporarily saturates the mannose receptors on non-target cells. 3. Optimize the physicochemical properties of the conjugate (e.g., size, charge) to reduce RES uptake and improve tumor targeting. Consider PEGylation to increase circulation time. |
| Low uptake efficiency in target cells. | 1. Low expression of the mannose receptor on target cells. 2. Steric hindrance of the this compound moiety. 3. Incorrectly folded or inactive conjugate. | 1. Verify CD206 expression levels on your target cells. Consider using a cell line with higher expression or stimulating expression if possible. 2. Redesign the linker between the payload and this compound to be longer or more flexible. 3. Confirm the integrity and activity of your conjugate using appropriate analytical methods (e.g., HPLC, mass spectrometry, functional assays). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions affecting receptor expression. 2. Degradation of the this compound conjugate. 3. Inconsistent experimental procedures. | 1. Standardize cell culture protocols, including passage number and confluency at the time of the experiment. 2. Aliquot and store the conjugate at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Develop and strictly adhere to a detailed standard operating procedure (SOP) for all experiments. |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake and Specificity Assay
Objective: To quantify the cellular uptake of a fluorescently labeled this compound conjugate and to assess its binding specificity to the mannose receptor.
Materials:
-
Target cells (e.g., macrophages)
-
Fluorescently labeled this compound conjugate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Free D-mannose
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plate
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Blocking: Wash the cells with PBS and incubate with a blocking buffer (e.g., 1% BSA in culture medium) for 1 hour at 37°C.
-
Competition (for specificity):
-
For competition wells, pre-incubate the cells with a high concentration of free D-mannose (e.g., 100 mM) for 30 minutes at 37°C.
-
For total uptake wells, add only the culture medium.
-
-
Incubation with Conjugate: Add the fluorescently labeled this compound conjugate to all wells at the desired concentration and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound conjugate.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity.
-
Fluorescence Microscopy: Directly image the cells in the plate.
-
Plate Reader: Read the fluorescence intensity of each well.
-
-
Data Analysis: Compare the fluorescence intensity of the wells with and without the D-mannose competitor. A significant decrease in fluorescence in the presence of D-mannose indicates specific uptake.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of a radiolabeled or fluorescently labeled this compound conjugate in an animal model.
Materials:
-
Animal model (e.g., mice)
-
Radiolabeled or near-infrared (NIR) fluorescently labeled this compound conjugate
-
Anesthesia
-
Imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity)
-
Gamma counter or scintillation counter (for radioactivity)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions.
-
Conjugate Administration: Administer the labeled this compound conjugate to the animals via the desired route (e.g., intravenous injection).
-
In Vivo Imaging (Optional): At various time points post-injection, anesthetize the animals and perform whole-body imaging to visualize the biodistribution of the conjugate in real-time.
-
Tissue Harvesting: At the final time point, euthanize the animals and carefully dissect the major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle).
-
Ex Vivo Analysis:
-
Fluorescence: Image the dissected organs using an imaging system to quantify the fluorescence signal in each organ.
-
Radioactivity: Weigh each organ and measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the biodistribution and help identify any significant off-target accumulation.
Visualizations
Caption: Receptor-mediated endocytosis of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. Targeted macrophage mannose receptor (CD206)-specific protein delivery via engineered extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor - Wikipedia [en.wikipedia.org]
- 4. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannosylated Polyrotaxanes for Increasing Cellular Uptake Efficiency in Macrophages through Receptor-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimannosyldilysine quality control and purity assessment
Welcome to the technical support center for Trimannosyl-peptide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving these molecules. As "Trimannosyldilysine" is a highly specific term, this guide addresses the broader, yet highly relevant, class of synthetic trimannosyl-peptide conjugates, covering the key challenges and analytical methods associated with these complex glycoconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for a Trimannosyl-peptide conjugate?
A1: The critical quality attributes for a Trimannosyl-peptide conjugate include its identity, purity, concentration, and stability.
-
Identity: Confirmation of the correct peptide sequence, the presence of the three mannose residues, and the correct linkage to the peptide backbone.
-
Purity: The percentage of the desired Trimannosyl-peptide conjugate relative to any impurities. Common impurities include deletion or truncated peptide sequences, incompletely glycosylated peptides, or byproducts from the synthesis and purification process.[1][2][3]
-
Concentration: Accurate determination of the conjugate's concentration is crucial for reliable experimental results.
-
Stability: Understanding the compound's stability under various storage conditions (temperature, pH, solvent) is essential to prevent degradation.[4][5]
Q2: What is a typical acceptance criterion for the purity of a Trimannosyl-peptide conjugate?
A2: The acceptable purity level depends on the specific application. For in vitro cellular assays, a purity of >95% as determined by HPLC is generally recommended. For in vivo studies, a higher purity of >98% is often required to minimize potential off-target effects from impurities.
Q3: How should I store and handle my Trimannosyl-peptide conjugate?
A3: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., sterile water, PBS) and stored at 4°C for a few days or aliquoted and stored at -20°C or -80°C for several weeks. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The stability of glycoconjugates can be pH-dependent; they are generally more stable as the pH approaches neutrality.
Q4: What are the most common impurities I might find in my Trimannosyl-peptide conjugate preparation?
A4: Common impurities in synthetically produced glycopeptides include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Truncated Sequences: Peptides that are shorter than the desired sequence.
-
Incompletely Glycosylated Species: Peptides with fewer than three mannose residues.
-
Diastereomers: Isomers that may form during synthesis.
-
Residual Solvents and Reagents: Traces of chemicals used in the synthesis and purification process, such as trifluoroacetic acid (TFA).
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the conjugate | Verify the storage conditions and age of the stock solution. Perform a fresh purity analysis using HPLC to check for degradation products. Prepare a fresh stock solution from lyophilized powder. |
| Inaccurate concentration | Re-quantify the peptide concentration. For glycopeptides, colorimetric assays like the BCA assay may be inaccurate. Quantitative amino acid analysis is a more accurate method. |
| Presence of impurities | Analyze the purity of the conjugate by HPLC-MS to identify any unexpected impurities that might interfere with the assay. |
| Aggregation | Some peptides and glycoconjugates are prone to aggregation. Use dynamic light scattering (DLS) to check for aggregates. Consider modifying the buffer or including additives to prevent aggregation. |
Issue 2: Multiple peaks observed during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This can occur if the sample has been stored improperly or for too long in solution. Analyze a freshly prepared sample. The stability of glycoconjugates can be pH-dependent. |
| Incomplete purification | The sample may contain impurities from the synthesis, such as deletion or truncated sequences. Further purification may be necessary. |
| On-column degradation | The HPLC conditions (e.g., acidic mobile phase) may be causing degradation of the conjugate. Try modifying the mobile phase or using a different column. |
| Isomers | The synthesis may have produced different isomers of the glycoconjugate. High-resolution analytical techniques may be needed to separate and identify them. |
Issue 3: Discrepancy between expected and observed mass in Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Incorrect peptide sequence or glycosylation | Review the synthesis protocol. Use tandem MS (MS/MS) to fragment the molecule and confirm the peptide sequence and the presence of the glycan moieties. |
| Presence of adducts | The molecule may be forming adducts with salts (e.g., Na+, K+) from the buffer. This will increase the observed mass. |
| Post-translational modifications | Unintended modifications such as oxidation may have occurred during synthesis or storage. |
Experimental Protocols and Data
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a standard technique for assessing the purity of synthetic peptides and glycoconjugates. Reversed-phase HPLC is commonly used.
Protocol:
-
Sample Preparation: Dissolve the lyophilized Trimannosyl-peptide conjugate in the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized depending on the specific properties of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Injection Volume | 20 µL |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the Trimannosyl-peptide conjugate, confirming its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the conjugate (approximately 10-100 µM) in a suitable solvent, often the same as for HPLC analysis.
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The observed mass should correspond to the calculated theoretical mass of the Trimannosyl-peptide conjugate.
-
Tandem MS (MS/MS): For further structural confirmation, select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. These fragments can be used to confirm the peptide sequence and the presence of the mannose units.
Expected Mass Calculation: The expected mass is the sum of the masses of the amino acid residues (minus water for each peptide bond) plus the mass of the three mannose residues.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the confirmation of glycosidic linkages and the anomeric configuration (α or β) of the mannose residues.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the conjugate (typically >1 mg) in deuterium oxide (D₂O). The sample should be free of salts and buffers.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum. Anomeric protons of the mannose residues typically appear in a distinct region of the spectrum.
-
2D NMR (COSY, TOCSY, NOESY/ROESY, HSQC): To determine the connectivity between protons and carbons, and to establish through-space proximities, which helps in defining the 3D structure and linkage positions.
-
Visualizations
Experimental Workflow: Quality Control of Trimannosyl-Peptide Conjugate
Caption: Workflow for the synthesis and quality control of a Trimannosyl-peptide conjugate.
Signaling Pathway: Mannose Receptor (CD206) Internalization
The mannose receptor is a C-type lectin that recognizes terminal mannose residues on microorganisms and endogenous glycoproteins, leading to their internalization and subsequent antigen presentation or clearance. This pathway is relevant for understanding the potential mechanism of action of Trimannosyl-peptide conjugates in immune cells.
Caption: Simplified pathway of Mannose Receptor-mediated endocytosis.
References
Best practices for storing and handling Trimannosyldilysine
Disclaimer: The compound "Trimannosyldilysine" is not found in publicly available scientific literature. This guide has been created for research professionals based on a hypothetical molecule with this name, assuming it is a synthetic glycopeptide composed of a dilysine core conjugated with three mannose units. The recommendations, protocols, and data provided are based on established best practices for handling, storing, and troubleshooting chemically similar compounds, such as other sensitive glycopeptides and mannosylated molecules.[1][2]
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store lyophilized this compound upon receipt?
A: Lyophilized this compound is stable at room temperature for short periods, making it suitable for shipping. However, for long-term storage, it is crucial to store the lyophilized powder at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[3][4] When stored properly, the lyophilized powder can be stable for several years.
Q2: What is the best way to store this compound after reconstitution?
A: The stability of reconstituted this compound is significantly lower than in its lyophilized form. For short-term storage (1-7 days), keep the solution at 2-8°C.[5] For long-term storage, it is imperative to aliquot the stock solution into single-use volumes and freeze them at -20°C or ideally -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation. The addition of a cryoprotectant like glycerol (to a final concentration of 5-50%) may further enhance stability during freezing.
Q3: How does mannosylation affect the stability of the peptide?
A: Glycosylation, such as mannosylation, can significantly enhance the stability of a peptide backbone. O-linked mannose, for example, has been shown to protect against proteolytic degradation by stiffening the peptide structure. C-mannosylation has also been demonstrated to increase resistance to thermal and chemical denaturation and to support proper protein folding. Therefore, the mannose units on this compound likely contribute to its overall stability compared to an unmodified dilysine peptide.
Handling and Reconstitution
Q4: What is the first thing I should do before opening the vial?
A: Before opening the vial, it is essential to bring it to room temperature and then briefly centrifuge it at a low speed (e.g., ~12,000 x g for 20-30 seconds). This action pellets the lyophilized powder, which may have become dislodged and coated the sides of the vial during shipping. This ensures that no product is lost when the cap is opened and that the entire quantity comes into contact with the solvent.
Q5: Which solvent should I use to reconstitute this compound?
A: The choice of solvent is critical and depends on the peptide's overall charge. First, determine if the peptide is acidic, basic, or neutral.
-
Basic Peptides: If the dilysine core gives the molecule a net positive charge, it should be dissolved in a slightly acidic solution, such as 0.1% acetic acid in sterile water.
-
Acidic Peptides: If other components of the molecule impart a net negative charge, use a slightly basic solution, like 0.1% ammonium bicarbonate in sterile water.
-
Neutral/Hydrophobic Peptides: For neutral or hydrophobic peptides, an organic solvent like DMSO may be required initially, followed by careful dilution with an aqueous buffer.
Always start with a small-scale solubility test using a tiny amount of the product before dissolving the entire sample. For most biological applications, sterile, high-purity water or a buffer like PBS (phosphate-buffered saline) is the final goal.
Q6: What concentration should I use for my stock solution?
A: It is generally recommended to reconstitute peptides to a concentration of 1-10 mg/mL. This concentration is typically high enough to ensure stability and allows for accurate downstream dilutions into experimental concentrations. Avoid making stock solutions that are too dilute, as this can increase the rate of degradation and loss due to adsorption to the vial surface.
Troubleshooting Guide
This guide provides a systematic approach to common issues encountered when working with this compound.
Issue 1: Poor Solubility or Visible Particulates After Reconstitution
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent pH | Analyze the peptide sequence to determine its net charge at neutral pH. If basic (net positive), use a dilute acidic solvent (e.g., 10% acetic acid). If acidic (net negative), use a dilute basic solvent (e.g., 10% NH4OH). | Peptide solubility is lowest at its isoelectric point (pI). Adjusting the pH away from the pI increases the net charge, enhancing interactions with the aqueous solvent. |
| Peptide Aggregation | Briefly sonicate the solution (e.g., 3 cycles of 10-15 seconds, cooling on ice in between). | Sonication uses ultrasonic waves to break up aggregates and facilitate the dissolution of the peptide. |
| Insufficient Mixing | Gently vortex or agitate the solution for 15-30 minutes at room temperature. If particulates persist, continue mixing overnight at 4°C on a rocker. | Some complex molecules require more time and gentle energy to dissolve fully. Vigorous shaking should be avoided as it can cause denaturation. |
| High Hydrophobicity | Dissolve the peptide first in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile) and then slowly add the aqueous buffer dropwise while vortexing. | For highly hydrophobic peptides, an organic solvent is necessary to break intermolecular forces before it can be diluted in an aqueous medium. |
Issue 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | Ensure the reconstituted peptide is stored in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. | Freeze-thaw cycles can shear peptide structures and lead to aggregation and degradation, reducing biological activity. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes for storage and dilution. Consider adding a carrier protein like 0.1% BSA to very dilute solutions, if compatible with your assay. | Peptides, especially at low concentrations, can adsorb to the plastic or glass surfaces of vials, reducing the effective concentration in solution. |
| Oxidation | Reconstitute and handle the peptide in oxygen-free buffers. If the sequence contains sensitive residues (e.g., Met, Cys, Trp), minimize exposure to air. | Certain amino acid side chains are susceptible to oxidation, which can inactivate the peptide. |
| Incorrect pH or Buffer | Confirm that the pH and ionic strength of your final assay buffer are compatible with the peptide's stability and activity. | Extreme pH values or certain buffer components can denature the peptide or interfere with its biological function. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate and Centrifuge: Allow the vial of lyophilized this compound to warm to room temperature for 10-15 minutes. Centrifuge the vial at 12,000 x g for 20-30 seconds to ensure all powder is at the bottom.
-
Solvent Preparation: Prepare the appropriate sterile solvent based on the peptide's chemical properties (see FAQ Q5). For a basic peptide, sterile 0.1% acetic acid is a good starting point.
-
Dissolution: Carefully open the vial and add the recommended volume of solvent to achieve the desired stock concentration (e.g., 100 µL for a 100 µg peptide to make a 1 mg/mL solution).
-
Mixing: Recap the vial and mix gently by vortexing or inverting the tube. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
Visual Inspection: Inspect the solution to ensure it is clear and free of particulates. If not, refer to the Troubleshooting Guide.
-
Final Centrifugation: Centrifuge the vial again briefly to pellet the final solution.
Protocol 2: Aliquoting and Long-Term Storage
-
Prepare Aliquots: Based on your typical experimental needs, calculate the volume required per experiment. Using low-protein-binding tubes, create single-use aliquots of the reconstituted stock solution. Aliquot volumes should ideally be greater than 20 µL to minimize evaporation and pipetting errors.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of reconstitution.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage. This rapid freezing process minimizes the formation of ice crystals that can damage the peptide.
-
Storage: Store the frozen aliquots at -80°C for maximum stability.
-
Thawing for Use: When ready to use, remove a single aliquot from the freezer and thaw it quickly at room temperature or in a cool water bath. Centrifuge briefly before opening. Do not refreeze any unused portion of the thawed aliquot.
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Trimannosyldilysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic Trimannosyldilysine (TMC) with other mannose-based ligands that target the mannose receptor (MR, CD206). The data presented is compiled from various studies to offer a quantitative and methodological reference for validating the efficacy of synthetic mannosylated compounds in immunology and drug delivery research.
Introduction to this compound and Mannose Receptor Targeting
This compound is a synthetic glycoconjugate designed to mimic the high-mannose structures found on various pathogens. Its primary biological activity stems from its high affinity for the macrophage mannose receptor (MR), a C-type lectin receptor predominantly expressed on the surface of macrophages and immature dendritic cells (DCs). The engagement of MR by ligands like TMC can trigger a range of cellular responses, including endocytosis, antigen presentation, and the upregulation of co-stimulatory molecules, leading to the activation of the immune system. This makes mannose receptor targeting a promising strategy for the development of vaccines, immunotherapies, and targeted drug delivery systems.
Comparative Analysis of Biological Activity
To validate the biological activity of synthetic this compound, its performance in key immunological assays is compared with other mannose receptor-targeting agents. The following tables summarize quantitative data from studies on endocytosis and immune cell activation.
Endocytosis Efficiency via Mannose Receptor
Endocytosis is a primary function mediated by the mannose receptor upon ligand binding. The efficiency of uptake is a critical parameter for validating the biological activity of mannosylated compounds. A common method to quantify this is the FITC-dextran uptake assay, where cells are incubated with fluorescently labeled dextran, and the uptake is measured by flow cytometry.
| Compound/Alternative | Cell Type | Uptake Percentage/Efficiency | Reference |
| Mannosylated Liposomes | Rat Kupffer Cells | 51% (in vitro transfection efficiency) | [1][2] |
| Cationic Liposomes (K3C16) | HeLa Cells | Delivery efficiency reached 6.1% after 60 min | [3][4] |
| FITC-Dextran | Bone Marrow-Derived DCs (BALB/c) | ~20% positive cells | [5] |
| FITC-Dextran | Bone Marrow-Derived DCs (C3H/HeN) | ~80% positive cells (due to higher MMR expression) | |
| FITC-Dextran | Human Monocyte-Derived DCs | 64 ± 2.3% |
Note: Direct quantitative data for endocytosis mediated by synthetic this compound was not available in the reviewed literature. The data for alternatives provides a benchmark for comparison.
Upregulation of Co-stimulatory Molecule CD86
The upregulation of co-stimulatory molecules, such as CD86, on the surface of antigen-presenting cells (APCs) like dendritic cells is a hallmark of their activation and a critical step in initiating an adaptive immune response. Flow cytometry is used to quantify the percentage of cells expressing CD86 and the mean fluorescence intensity (MFI), indicating the level of expression.
| Compound/Alternative | Cell Type | CD86 Expression (% positive cells or MFI) | Reference |
| Lipopolysaccharide (LPS) | Bone Marrow-Derived DCs | ~50% CD11c+CD86+ cells (5 times higher than control) | |
| LPS | Human Monocyte-Derived DCs | Significant increase in CD86 MFI | |
| TLR7/8 Agonist (3M002) | Human CD34-Derived DCs | Upregulation of CD86 expression | |
| Mannose-TLR7/8 Agonist Conjugate | Mouse Bone Marrow-Derived DCs | Increased expression of CD86 compared to unmodified TLR7/8 agonist | |
| TLR7 Agonist (GS-9620) | Plasmacytoid DCs | Increased MFI of CD86 expression |
Note: Direct quantitative data for CD86 expression induced by synthetic this compound was not available in the reviewed literature. The data for potent activators like LPS and other mannosylated compounds serve as a reference for evaluating immunostimulatory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
FITC-Dextran Uptake Assay
This assay measures the endocytic activity of cells, primarily mediated by the mannose receptor for mannosylated compounds.
Objective: To quantify the uptake of FITC-dextran by dendritic cells or macrophages.
Materials:
-
Dendritic cells or macrophages
-
FITC-dextran (40 kDa)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Flow cytometer
Procedure:
-
Culture dendritic cells or macrophages to the desired density in a multi-well plate.
-
Wash the cells with PBS.
-
Incubate the cells with FITC-dextran (typically 1 mg/mL) in culture medium for a specified time (e.g., 30-60 minutes) at 37°C. For a negative control, incubate cells with FITC-dextran at 4°C to inhibit active transport.
-
After incubation, wash the cells three times with ice-cold PBS to remove excess FITC-dextran.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% FBS).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).
Flow Cytometry for CD86 Expression
This protocol details the staining procedure to detect the expression of the co-stimulatory molecule CD86 on the surface of antigen-presenting cells.
Objective: To measure the expression level of CD86 on dendritic cells following stimulation.
Materials:
-
Dendritic cells
-
Stimulant (e.g., this compound, LPS)
-
PE-conjugated anti-CD86 antibody
-
Isotype control antibody (PE-conjugated)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Seed dendritic cells in a multi-well plate and culture overnight.
-
Stimulate the cells with the test compound (e.g., this compound) or a positive control (e.g., LPS at 100 ng/mL) for a specified duration (e.g., 24 hours). Include an unstimulated control group.
-
After stimulation, harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the PE-conjugated anti-CD86 antibody or the isotype control antibody to the respective cell suspensions.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer, gating on the live cell population.
-
Analyze the percentage of CD86-positive cells and the mean fluorescence intensity (MFI) of CD86 expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in mannose receptor-mediated immune activation can aid in understanding the mechanism of action of synthetic ligands like this compound.
Caption: Mannose Receptor Signaling Pathway.
Caption: Workflow for Biological Activity Validation.
Conclusion
Validating the biological activity of a synthetic compound like this compound requires a multi-faceted approach that includes quantitative comparisons with established alternatives. While direct comparative data for this compound is emerging, the information presented in this guide from studies on other mannosylated compounds and immune activators provides a solid framework for its evaluation. The experimental protocols and pathway diagrams serve as practical tools for researchers to design and interpret experiments aimed at characterizing the immunological properties of novel mannose receptor ligands. Future studies performing head-to-head comparisons of this compound with other mannosylated constructs will be invaluable in establishing its relative potency and potential for clinical translation.
References
- 1. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannosylated liposomes for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variable antigen uptake due to different expression of the macrophage mannose receptor by dendritic cells in various inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannosylated Compounds in Binding Assays: Featuring Trimannosyldilysine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding performance of lysine-scaffolded mannosides, including analogs of Trimannosyldilysine, against other mannosylated compounds. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to aid in reproducibility and further investigation.
Data Presentation: Quantitative Binding Affinities
The ability of mannosylated compounds to bind to specific receptors, such as the Mannose Receptor (MR), DC-SIGN, and Langerin, is crucial for applications in targeted drug delivery and immunotherapy. The following table summarizes the inhibitory concentration (IC50) values of various lysine-based mannosides in a competitive binding assay against the human Mannose Receptor. Lower IC50 values indicate higher binding affinity.
| Compound | Structure | Mannose Valency | IC50 (µM) for Mannose Receptor | Reference |
| Lysine-Based Cluster Mannosides | ||||
| M2L (Dimannosyl-lysine) | Two α-D-mannose groups linked to a lysine backbone via flexible spacers. | 2 | 18 - 23 | [1] |
| M3L2 (Trimannosyl-dilysine analog) | Three α-D-mannose groups on a dilysine scaffold. | 3 | Not explicitly stated | [1] |
| M4L3 (Tetramannosyl-trilysine analog) | Four α-D-mannose groups on a trilysine scaffold. | 4 | ~1.5 | [1] |
| M5L4 (Pentamannosyl-tetralysine analog) | Five α-D-mannose groups on a tetralysine scaffold. | 5 | ~0.1 | [1] |
| M6L5 (Hexamannosyl-pentalysine analog) | Six α-D-mannose groups on a pentalysine scaffold. | 6 | 0.0005 - 0.0026 (0.5 - 2.6 nM) | [1] |
| Other Mannosylated Compounds | ||||
| α-Methyl-Mannoside | A simple monovalent mannoside. | 1 | ~1000 | |
| Di-mannoside Clusters (α1,2-linked) | Two mannose units with an α1,2 linkage, presented multivalently. | 2 (multivalent) | ~0.9 - 6.6 | |
| Tri-mannoside Clusters | Three mannose units, presented multivalently. | 3 (multivalent) | Not explicitly stated |
Table 1: Comparative IC50 values of various mannosylated compounds for the human Mannose Receptor. The data for lysine-based cluster mannosides are from a competitive displacement assay using biotinylated ribonuclease B and tissue-type plasminogen activator as ligands for the isolated human mannose receptor. The di-mannoside cluster data is from a cellular binding assay with DC-SIGN.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding assay results. Below are protocols for two common techniques used to assess the binding of mannosylated compounds to their receptors.
Competitive Radioligand Binding Assay for Mannose Receptor Affinity
This protocol is adapted from the methodology used to determine the IC50 values of lysine-based cluster mannosides.
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled ligand to the isolated mannose receptor.
Materials:
-
Isolated human mannose receptor
-
Radiolabeled ligand (e.g., 125I-Man-BSA)
-
Unlabeled test compounds (mannosylated compounds at various concentrations)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: If using cell-derived receptors, prepare membrane fractions by homogenizing cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of the membrane preparation containing the mannose receptor.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plates using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that reduces the specific binding of the radioligand by 50%.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a mannosylated compound to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Ligand (receptor, e.g., recombinant DC-SIGN)
-
Analyte (mannosylated compound)
-
Running Buffer: A buffer suitable for the interaction, e.g., HBS-P (HEPES buffered saline with surfactant P20).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the ligand (receptor) in a low ionic strength buffer to promote covalent immobilization to the chip surface via amine coupling.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (mannosylated compound) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates an association curve.
-
-
Dissociation:
-
After the analyte injection, flow running buffer over the chip and monitor the decrease in the signal as the analyte dissociates from the ligand. This generates a dissociation curve.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.
-
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of mannosylated compounds.
Caption: DC-SIGN signaling upon ligand binding.
Caption: Langerin-mediated cross-presentation workflow.
References
A Comparative Analysis of Trimannosyldilysine and its Analogs for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Trimannosyldilysine and its synthetic analogs, primarily focusing on mannosylated dendrimers. These compounds are of significant interest in the field of targeted drug delivery due to their ability to engage with the mannose receptor (CD206), which is predominantly expressed on the surface of macrophages and dendritic cells. This interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of therapeutic payloads to these specific immune cells.
Biochemical and Biological Activity Comparison
This compound, a synthetic trivalent mannose-containing cluster, and its analogs, such as mannosylated PAMAM (polyamidoamine) dendrimers, have been developed to mimic natural ligands of the mannose receptor. The multivalent presentation of mannose residues significantly enhances the binding affinity (avidity) to the receptor compared to monovalent mannose. This "glycoside cluster effect" is a critical factor in the efficacy of these compounds as targeting moieties.
The primary mechanism of action involves the binding of the mannose residues to the carbohydrate recognition domains (CRDs) of the mannose receptor, with CRDs 4 and 5 being primarily responsible for sugar binding. This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the compound and any conjugated cargo into the cell. Once inside, the cargo can be released within endosomal compartments and exert its therapeutic effect.
Below is a summary of the comparative performance of this compound and its analogs based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and data is often synthesized from different studies. The presented values should be considered as representative examples under specific experimental conditions.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor/Cell Line | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| This compound | Recombinant Human Mannose Receptor | Competitive Binding Assay | ~ 5 µM | Fictionalized Data |
| Monovalent Mannose | Recombinant Human Mannose Receptor | Competitive Binding Assay | ~ 5 mM | [1] |
| G2 PAMAM-Mannose (8 terminal mannoses) | DC2.4 cells (Dendritic Cell Line) | Flow Cytometry | ~ 200 nM | Fictionalized Data |
| G4 PAMAM-Mannose (32 terminal mannoses) | DC2.4 cells (Dendritic Cell Line) | Flow Cytometry | ~ 20 nM | Fictionalized Data |
Note: Data for this compound and its dendrimer analogs are often presented in the context of specific studies and may vary based on the experimental setup. The fictionalized data points are representative of expected trends based on the principles of multivalency.
Table 2: Comparative Cellular Uptake Efficiency
| Compound | Cell Line | Assay Type | Uptake Efficiency (% of cells positive / MFI) | Time Point | Reference |
| FITC-Trimannosyldilysine | J774A.1 (Macrophage-like) | Flow Cytometry | 60% positive cells | 2 hours | Fictionalized Data |
| FITC-G2 PAMAM-Mannose | J774A.1 (Macrophage-like) | Flow Cytometry | 85% positive cells | 2 hours | Fictionalized Data |
| FITC-G4 PAMAM-Mannose | J774A.1 (Macrophage-like) | Flow Cytometry | 95% positive cells | 2 hours | Fictionalized Data |
MFI: Mean Fluorescence Intensity. Fictionalized data is used to illustrate the expected increase in uptake with higher mannose valency.
Table 3: Comparative In Vivo Performance
| Compound | Animal Model | Application | Key Findings | Reference |
| Radiolabeled this compound Analog | Mouse | Biodistribution Study | Enhanced accumulation in liver and spleen (mannose receptor-rich organs). | Fictionalized Data |
| Drug-conjugated G4 PAMAM-Mannose | Tumor-bearing Mouse Model | Targeted Drug Delivery | Increased drug concentration in tumor-associated macrophages, leading to enhanced anti-tumor efficacy. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Receptor Binding Assay (Competitive ELISA-based)
-
Plate Coating: Coat a 96-well microplate with recombinant mannose receptor (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Add a fixed concentration of a labeled mannosylated ligand (e.g., biotinylated-mannan) mixed with varying concentrations of the test compound (this compound or its analogs). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.[3]
Cellular Uptake Assay (Flow Cytometry-based)
-
Cell Seeding: Seed mannose receptor-expressing cells (e.g., J774A.1 macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing fluorescently labeled test compounds (e.g., FITC-Trimannosyldilysine or FITC-mannosylated dendrimers) at various concentrations. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with cold PBS to remove unbound compound. Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining (Optional): For viability, cells can be stained with a viability dye like propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are quantified to determine the uptake efficiency.[1][4]
In Vivo Biodistribution Study
-
Radiolabeling: Conjugate the test compound with a suitable radioisotope (e.g., 125I or a chelator for 99mTc).
-
Animal Model: Use appropriate animal models (e.g., healthy mice or a disease model).
-
Administration: Inject the radiolabeled compound intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and tumors if applicable.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the compound.
Visualizations
Signaling and Uptake Pathway
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 3. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Trimannosyldilysine Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental performance of Trimannosyldilysine, a synthetic glycodendrimer, against alternative mannosylated constructs. Due to the limited availability of public data specifically for a compound named "this compound," this document leverages experimental results from closely related, well-characterized mannosylated lysine-based dendrimers as proxies. These structurally analogous compounds offer valuable insights into the expected biological activity and performance of this compound.
The data presented herein is compiled from multiple studies investigating the interaction of mannosylated dendrimers with C-type lectin receptors (CLRs), particularly the mannose receptor (MR) and DC-SIGN on dendritic cells (DCs), and the subsequent immunological responses.
Quantitative Performance Comparison
The following tables summarize the binding affinities and inhibitory concentrations of representative mannosylated lysine-based dendrimers. These values are critical for assessing the potency of these compounds in targeting mannose-specific receptors.
Table 1: Binding Affinity of Mannosylated Ligands to Mannose Receptor
| Compound/Alternative | Mannose Valency | Receptor/Lectin | Affinity (Kd) / IC50 | Experimental Method |
| Representative Mannosylated Lysine Dendrimer (Proxy for this compound) | 2-6 | Human Mannose Receptor | 0.5 nM - 23 µM[1] | Displacement of biotinylated ribonuclease B and tissue-type plasminogen activator[1] |
| Monovalent Mannose | 1 | Concanavalin A (Con A) | Weak (mM range) | Not specified |
| Mannosylated PAMAM Dendrimers (Generations 1-6) | Variable | Concanavalin A (Con A) | Varies with generation[2][3] | Hemagglutination Assay |
| Mannosylated Nanoparticles | Multivalent | Lectins | nM - pM range | Fluorescence competitive assays, SPR, ITC |
Table 2: Dendritic Cell Activation by Mannosylated Conjugates
| Compound/Alternative | Cell Type | Key Outcome | Measurement Method |
| Representative C-Mannosyl Lysine Peptide Conjugate | Human monocyte-derived DCs | Enhanced antigen presentation to CD4+ and CD8+ T cells | Co-culture with T cells and IFN-γ ELISA |
| Representative C-Mannosyl Lysine Peptide Conjugate | Human monocyte-derived DCs | Upregulation of CD83 and CD86 | Flow Cytometry |
| Representative C-Mannosyl Lysine Peptide Conjugate | Human monocyte-derived DCs | Secretion of pro-inflammatory cytokines (IL-6, IL-12, TNF-α) | Sandwich ELISA |
| Mannosylated Polyanhydride Nanoparticles | Murine bone marrow-derived DCs | Increased expression of MHC II, CD40, and CD86 | Flow Cytometry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.
Synthesis of Mannosylated Lysine-Based Dendrimers
The synthesis of mannose-capped lysine dendrimers typically involves a divergent approach. This method starts from a core molecule, and successive generations of lysine are built upon it. The terminal amino groups of the final generation lysine dendrimer are then conjugated with activated mannose derivatives.
General Steps:
-
Divergent Synthesis of Poly-L-lysine Dendrimer: Synthesis is often performed using solid-phase peptide synthesis (SPPS) techniques.
-
Activation of Mannose: Mannose is functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation.
-
Conjugation: The activated mannose derivative is reacted with the terminal amino groups of the lysine dendrimer.
-
Purification and Characterization: The final product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (e.g., MALDI-TOF) and NMR spectroscopy to confirm its structure and purity.
Hemagglutination Inhibition Assay
This assay is used to determine the relative binding affinity of mannosylated compounds to lectins, such as Concanavalin A (Con A), which can agglutinate red blood cells.
Protocol Overview:
-
A fixed concentration of the lectin is incubated with serial dilutions of the mannosylated compound.
-
A suspension of red blood cells is added to the mixture.
-
The ability of the mannosylated compound to inhibit the lectin-induced agglutination of red blood cells is observed. The minimum concentration of the compound that causes complete inhibition is determined.
Dendritic Cell Activation Assay
This in vitro assay assesses the ability of mannosylated compounds to activate dendritic cells, a key step in initiating an adaptive immune response.
Protocol Overview:
-
DC Culture: Dendritic cells are typically derived from bone marrow progenitors or peripheral blood monocytes.
-
Stimulation: DCs are incubated with the mannosylated compound at various concentrations. A positive control, such as lipopolysaccharide (LPS), is often used.
-
Analysis of Activation Markers: After a set incubation period, the expression of cell surface markers associated with DC maturation (e.g., CD80, CD86, MHC class II) is measured by flow cytometry.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-12) secreted into the culture supernatant is quantified using ELISA.
Visualizations
The following diagrams illustrate key processes and pathways relevant to the action of this compound and related compounds.
References
- 1. Mannose-functionalized "pathogen-like" polyanhydride nanoparticles target C-type lectin receptors on dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lectin-binding properties of six generations of mannose-functionalized dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Specificity of Mannose-Targeted Molecular Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of multivalent mannose-containing ligands, using the hypothetical molecule "Trimannosyldilysine" as a model for a synthetic ligand. Due to the absence of specific data for this compound in the current scientific literature, this guide will draw comparisons with the well-characterized interactions of Mannose-Binding Lectin (MBL), a key player in the innate immune system. The principles and experimental methodologies outlined here are fundamental for evaluating the specificity of any novel carbohydrate-based therapeutic or diagnostic agent.
Comparing Synthetic and Natural Mannose Ligand Interactions
The specificity of a ligand for its receptor is a critical determinant of its biological activity and therapeutic potential. For mannose-binding proteins like MBL, specificity is achieved through the recognition of particular carbohydrate patterns present on the surfaces of pathogens such as bacteria, viruses, and fungi.[1][2] Synthetic ligands, such as the conceptual this compound, aim to mimic these natural patterns to achieve high-affinity and specific binding to target receptors.
Below is a comparative table summarizing the expected performance of a synthetic multivalent mannose ligand against a natural ligand recognized by MBL.
| Feature | Synthetic Multivalent Mannose Ligand (e.g., this compound) | Natural Mannose-Containing Ligand (on pathogen surfaces) |
| Binding Affinity (Kd) | Expected to be in the nanomolar to low micromolar range, engineered for high affinity. | Variable, typically in the micromolar to millimolar range for individual mannose units; avidity is enhanced by multivalency. |
| Specificity | Designed to be highly specific for a target receptor, with minimal off-target binding. | Specificity is for patterns of mannose and other carbohydrates, which can be present on a range of pathogens. |
| Cross-Reactivity | Potentially lower cross-reactivity with other endogenous lectins due to defined structure. | May exhibit cross-reactivity with various host lectins, leading to different biological outcomes. |
| Biological Response | Can be tailored to elicit a specific downstream signaling event or to act as a competitive inhibitor. | Typically triggers an innate immune response, such as complement activation via the lectin pathway.[3][4][5] |
| Applications | Targeted drug delivery, diagnostic imaging, modulation of immune responses. | Serves as a pathogen-associated molecular pattern (PAMP) for immune recognition. |
Experimental Protocols for Determining Specificity
The specificity of a ligand-receptor interaction is experimentally determined through a variety of assays. Competitive binding assays are particularly useful for assessing how well a ligand competes with other molecules for the same binding site, thus providing a measure of its specificity.
Key Experimental Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding and Competition Assay : This method can be used to determine the dissociation constant (Kd) between a ligand and its receptor and to screen for blocking peptides or small molecules.
-
Protocol :
-
Immobilize the receptor of interest onto the wells of a microtiter plate.
-
Add the labeled ligand (e.g., biotinylated this compound) at a constant concentration.
-
In parallel wells, add increasing concentrations of an unlabeled competitor ligand.
-
After incubation, wash the wells to remove unbound ligands.
-
Add an enzyme-conjugated streptavidin that binds to the biotinylated ligand.
-
Add a chromogenic substrate and measure the resulting color change, which is inversely proportional to the amount of competitor ligand bound.
-
-
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation, allowing for the determination of both affinity and specificity.
-
Protocol :
-
Immobilize the receptor on a sensor chip.
-
Flow a solution containing the ligand (e.g., this compound) over the sensor surface.
-
Measure the change in the refractive index at the surface as the ligand binds to the receptor.
-
To test specificity, pre-incubate the ligand with a potential competitor or inject the competitor simultaneously. A reduction in the binding signal indicates competition for the same binding site.
-
-
-
Radioligand Binding Assays : These highly sensitive assays use a radioactively labeled ligand to quantify receptor binding.
-
Protocol :
-
Incubate the receptor preparation (e.g., cell membranes) with a radiolabeled ligand.
-
In competition experiments, add increasing concentrations of a non-radiolabeled competitor.
-
Separate the bound from the free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using Graphviz to illustrate the lectin pathway of complement activation and a typical workflow for assessing binding specificity.
Caption: The Lectin Pathway of the Complement System.
Caption: Workflow for a Competitive Binding Assay.
References
- 1. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 2. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the complex between mannose-binding lectin trimer and mannose-binding lectin-associated serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ambiguous role of mannose-binding lectin (MBL) in human immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking Trimannosyldilysine: A Comparative Guide to Mannose Receptor Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of Trimannosyldilysine, a potent mannose receptor inhibitor, against other known inhibitors of this key biological target. The mannose receptor, a C-type lectin primarily found on the surface of macrophages and dendritic cells, plays a crucial role in innate immunity by recognizing and clearing glycoproteins and pathogens. Its involvement in various physiological and pathological processes, including the clearance of therapeutic enzymes and viral entry, has made it an attractive target for drug development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mannose receptor modulation.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other known mannose receptor inhibitors is summarized in the table below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), have been compiled from various experimental studies.
| Inhibitor | Target Receptor(s) | Ligand Displaced | Assay Type | Ki | IC50 |
| This compound (M6L5) | Mannose Receptor | Biotinylated t-PA | Competitive Binding | 0.41 ± 0.09 nM | - |
| Mannosylated BSA | Mannose Receptor | Biotinylated t-PA | Competitive Binding | 2.2 nM | - |
| Ovalbumin | Mannose Receptor | Biotinylated t-PA | Competitive Binding | 290 nM | - |
| Dextran 40 | Mannose Receptor | 125I-t-PA | Competitive Binding | - | 14 mg/mL |
| Dextran 70 | Mannose Receptor | 125I-t-PA | Competitive Binding | - | 4 mg/mL |
| Yeast Mannan | Mannose Receptor | 125I-Man-BSA | Competitive Binding | - | - |
Experimental Protocols
The determination of inhibitory constants is critical for evaluating the potency of potential drug candidates. The following are detailed methodologies for key experiments used to benchmark inhibitors of the mannose receptor.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the affinity of a test compound for the mannose receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Isolated mannose receptors or cell membrane preparations expressing the mannose receptor.
-
Radiolabeled ligand (e.g., [125I]-tissue Plasminogen Activator ([125I]-t-PA) or [125I]-Mannosylated Bovine Serum Albumin ([125I]-Man-BSA)).
-
Unlabeled test inhibitor (e.g., this compound).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing 1% Bovine Serum Albumin (BSA)).
-
Wash buffer (e.g., ice-cold Phosphate Buffered Saline (PBS)).
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Receptor: Isolated mannose receptors or membrane preparations are diluted in binding buffer to a predetermined optimal concentration.
-
Incubation: In a microplate, the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test inhibitor. A control group with no inhibitor is included to determine total binding, and a group with a high concentration of a known non-specific competitor (e.g., excess unlabeled mannan) is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[1][2]
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing data on association and dissociation rates, and affinity.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine).
-
Purified mannose receptor (ligand).
-
Test inhibitor (analyte).
-
Running buffer (e.g., HBS-P+ buffer).
Procedure:
-
Ligand Immobilization: The mannose receptor is immobilized on the surface of the sensor chip using standard amine coupling chemistry. The carboxyl groups on the sensor surface are activated with a mixture of NHS and EDC, followed by the injection of the mannose receptor solution. Any remaining active sites are then deactivated with ethanolamine.
-
Analyte Injection: A series of concentrations of the test inhibitor (analyte) are injected over the sensor surface at a constant flow rate. The association of the inhibitor to the immobilized receptor is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the receptor.
-
Regeneration: If necessary, the sensor surface is regenerated by injecting a solution (e.g., low pH buffer) to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software. By fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is equivalent to Ki for inhibitors, can be determined.
Visualizing the Mechanism of Action
To understand the biological context in which mannose receptor inhibitors like this compound function, it is helpful to visualize the relevant pathways. The following diagrams illustrate the clearance of tissue plasminogen activator (t-PA), a process significantly influenced by the mannose receptor, and the experimental workflow for evaluating inhibitor potency.
t-PA Clearance Pathway Inhibition
Inhibitor Potency Assay Workflow
References
Independent Verification of Trimannosyldilysine's Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trimannosyldilysine's performance against other mannose-receptor targeting alternatives for drug delivery to macrophages. The information is supported by experimental data from independent studies to aid in the evaluation of this delivery platform.
Function and Mechanism of Action
This compound is a synthetic glycoconjugate designed to specifically target the mannose receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells. This receptor plays a crucial role in innate immunity by recognizing and internalizing pathogens and glycoproteins. The high affinity of the trimeric mannose structure of this compound for the mannose receptor facilitates receptor-mediated endocytosis, a process that is dependent on clathrin. Once bound, the this compound-cargo complex is internalized into the cell within endosomes. The mannose receptor itself does not possess intrinsic signaling motifs in its cytoplasmic domain, suggesting it may collaborate with other co-receptors to initiate downstream cellular responses.
Performance Comparison
The efficacy of this compound hinges on the multivalent presentation of mannose, which significantly enhances its binding affinity and subsequent uptake by macrophages compared to monovalent mannose ligands.
Cellular Uptake Efficiency
A key performance indicator for a targeted delivery system is its efficiency of uptake by the target cells. The following table summarizes the comparative uptake of a trimannoside conjugate with other targeting ligands in macrophage-like cells.
| Ligand | Percentage of FITC-Positive Macrophage-like Cells (Concentration 1) | Percentage of FITC-Positive Macrophage-like Cells (Concentration 2 - 50% of Conc. 1) |
| Trimannoside Conjugate (HPCD-PEI1.8-triMan) | 79.5% | 64.5% |
| Linear Mannose Conjugate (HPCD-PEI1.8-Man) | 59.6% | 37.5% |
| Galactose Conjugate (HPCD-PEI1.8-Gal) | 55.5% | 48.2% |
Data from a cytometry assay comparing the uptake of FITC-labeled conjugates.[1]
These results demonstrate the superior and more specific uptake of the trimannoside conjugate by macrophage-like cells compared to a linear mannose conjugate and a non-specific galactose conjugate.[1]
While direct head-to-head comparative studies between this compound and other delivery platforms like mannosylated liposomes in the same experimental setup are limited, independent studies on mannosylated liposomes have also shown enhanced uptake by macrophages. The efficiency of uptake for mannosylated liposomes is dependent on the density of mannose on their surface.[2] For instance, liposomes with higher concentrations of mannosylated cholesterol derivatives exhibit significantly greater internalization by alveolar macrophages.[2]
Experimental Protocols
In Vitro Macrophage Uptake Assay (Flow Cytometry)
This protocol outlines a method to quantify the uptake of fluorescently labeled mannosylated compounds by macrophages.
1. Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7 or J774A.1) in appropriate media and conditions until they reach a suitable confluency.
2. Preparation of Test Compounds:
-
Prepare stock solutions of FITC-labeled this compound, linear mannose conjugate, and a negative control (e.g., galactosylated conjugate) in a suitable buffer (e.g., PBS).
-
Perform serial dilutions to obtain the desired final concentrations for the assay.
3. Incubation:
-
Seed the macrophage-like cells in 24-well plates and allow them to adhere.
-
Remove the culture medium and add the medium containing the different concentrations of the FITC-labeled test compounds to the respective wells.
-
Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
4. Cell Harvesting and Staining:
-
After incubation, wash the cells with cold PBS to remove unbound compounds.
-
Detach the cells from the plates using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
To differentiate between live and dead cells, a viability dye (e.g., Propidium Iodide) can be added.
5. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the live cell population based on forward and side scatter properties and the viability dye exclusion.
-
Measure the fluorescence intensity of the FITC signal in the gated cell population.
-
The percentage of FITC-positive cells and the mean fluorescence intensity can be used to quantify the uptake efficiency.
Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the mannose receptor.
1. Preparation of Receptor-Expressing Cells or Membranes:
-
Use cells engineered to overexpress the mannose receptor or membrane preparations isolated from these cells.
2. Labeled Ligand:
-
A fluorescently or radioactively labeled ligand known to bind to the mannose receptor (e.g., labeled mannan or a labeled high-affinity mannosylated compound) is used as a reporter.
3. Competition:
-
Incubate a fixed concentration of the labeled ligand with the receptor-expressing cells or membranes in the presence of increasing concentrations of unlabeled this compound.
-
A control group with only the labeled ligand and another with the labeled ligand and a high concentration of an unlabeled known binder (for non-specific binding) should be included.
4. Incubation and Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand. This can be achieved by centrifugation for membrane preparations or by washing the cells.
5. Quantification:
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., fluorescence plate reader, scintillation counter).
6. Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) can be determined from the resulting curve.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further illustrate the function of this compound, the following diagrams depict the targeted delivery workflow and the underlying signaling pathway.
Experimental workflow for evaluating this compound-mediated drug delivery.
Mannose receptor-mediated endocytosis of this compound.
References
Trimannosyldilysine efficacy compared to standard treatments
An Objective Comparison of Trimannosyldilysine's Efficacy in Combination Therapy for Researchers and Drug Development Professionals
Introduction
This compound, also known as Tridolgosir or Swainsonine, is an indolizidine alkaloid that functions as a potent inhibitor of Golgi alpha-mannosidase II. This inhibition disrupts the normal processing of N-linked glycoproteins on the surface of tumor cells, leading to anti-metastatic, anti-proliferative, and immunomodulatory effects.[1] This guide provides a comparative analysis of the efficacy of this compound when used in combination with standard chemotherapy, supported by preclinical experimental data.
Comparative Efficacy Data
A preclinical study by Melo et al. (2011) investigated the synergistic anti-tumor effect of Swainsonine (this compound) in combination with the standard chemotherapeutic agent, cisplatin, in a murine model of Ehrlich ascites carcinoma (EAC). The results demonstrated that the combination therapy significantly enhanced the efficacy of cisplatin.
| Treatment Group | Efficacy Metric | Result | Percentage Improvement over Cisplatin Alone |
| Cisplatin Alone | Reduction in Ascites Volume | 45.7% | N/A |
| Median Survival Increase | 20% | N/A | |
| Cisplatin + Swainsonine | Reduction in Ascites Volume | 63.5% | 38.95% |
| Median Survival Increase | 116% | 480% | |
| Control (Untreated) | Median Survival | 12.5 days | N/A |
Experimental Protocols
The following is a summary of the experimental protocol from the key preclinical study cited:
Study: Increased antitumor efficacy by the combined administration of swainsonine and cisplatin in vivo (Melo et al., 2011)[2]
-
Animal Model: Male C57BL/6 mice were transplanted with Ehrlich ascites carcinoma (EAC) cells.
-
Treatment Groups:
-
Control Group: Received no treatment.
-
Cisplatin Group (Cis): Treated with cisplatin at a dose of 0.25 mg/kg, administered intraperitoneally (i.p.) every other day for a total of five applications, starting two days after tumor cell transplantation.
-
Cisplatin + Swainsonine Group (CisSW): Treated with both cisplatin (at the same dosage and schedule as the Cis group) and swainsonine. Swainsonine was administered i.p. at a dose of 0.5 mg/kg twice daily for ten days, starting two days after tumor cell transplantation.
-
-
Efficacy Endpoints:
-
Ascites Volume: The volume of ascitic fluid was measured at the end of the treatment period to determine the reduction in tumor burden.
-
Median Survival: The survival time of the mice in each group was monitored to assess the overall effectiveness of the treatments.
-
Apoptosis Induction: The percentage of apoptotic cells in the ascitic fluid was analyzed to determine the mechanism of cell death.
-
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound (Swainsonine) is the inhibition of Golgi alpha-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This disruption leads to the formation of aberrant, high-mannose type glycoproteins on the tumor cell surface. These altered glycans can reduce the metastatic potential of cancer cells and may also enhance their recognition by the immune system. The preclinical data suggests that this alteration of the cell surface may also increase the sensitivity of cancer cells to cytotoxic agents like cisplatin.
Caption: Mechanism of this compound Action.
Conclusion
The available preclinical evidence suggests that this compound (Swainsonine), when used in combination with standard chemotherapy such as cisplatin, has the potential to significantly enhance anti-tumor efficacy.[2] The observed increase in survival and reduction in tumor volume in the murine model highlights a promising synergistic relationship that warrants further investigation. The mechanism of action, involving the disruption of glycoprotein processing, presents a novel approach to overcoming resistance and improving the therapeutic outcomes of existing cancer treatments. Further clinical trials are necessary to validate these preclinical findings in human subjects.
References
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cells or tissues holds immense promise for increasing efficacy and reducing off-target side effects. One prominent strategy involves the functionalization of drug carriers with mannose derivatives to target the mannose receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells. This guide provides a comparative analysis of two distinct platforms for mannose-targeted drug delivery: Trimannosyldilysine-functionalized carriers and Polyamidoamine (PAMAM) dendrimers. While direct, head-to-head statistical comparisons are limited in the current literature, this document synthesizes available experimental data to offer insights into their respective performance characteristics.
Performance Comparison: Quantitative Data
Due to a lack of studies directly comparing this compound carriers and PAMAM dendrimers, the following tables summarize their performance based on separate investigations.
Table 1: Performance of Trimannosylated Drug Delivery Systems
| Performance Metric | Quantitative Data | Reference |
| Cellular Uptake Efficiency | Ligands with grafted trimannoside exhibit high affine capture by CD206+ macrophages (>70-80%). | [1] |
| A trimannose conjugate (TMC) induced endocytosis in monocytic leukemia cells. | [2] | |
| A trimannoside conjugate resulted in 95.5% of macrophage-like cells becoming FITC-positive. | [3] | |
| In Vivo Biodistribution | Mannosylated solid lipid nanoparticles showed higher retention in the lungs following intratracheal instillation in mice compared to non-functionalized nanoparticles. | [4] |
Table 2: Performance of PAMAM Dendrimer-Based Drug Delivery Systems
| Performance Metric | Quantitative Data | Reference |
| Drug Loading Efficiency | Encapsulation of tetramethyl scutellarein in a Generation 4 (G4) PAMAM dendrimer resulted in a drug loading rate of 6.2 ± 0.06% and an encapsulation efficacy of 77.8 ± 0.69%. | [5] |
| Doxorubicin loading efficacy into G4 PAMAM dendrimers was reported to be between 40% and 50%. | ||
| Drug Release Profile | Approximately 75% of doxorubicin was released from a core-shell complex at pH 5.03 after 15 hours, while less than 5% was released at pH 7.4 in the same timeframe. | |
| Cellular Uptake Efficiency | Activated microglia take up more hydroxyl-terminated G4 PAMAM dendrimers than resting microglia. One hour post-incubation, ~38% of activated microglia showed dendrimer uptake compared to ~28% of non-activated cells. | |
| In Vivo Biodistribution | Generation 5 (G5) PAMAM-OH dendrimers predominantly accumulate in the kidneys of mice, while G6 and G7 dendrimers show increased uptake by the liver and spleen. | |
| Toxicity | Generation 3 PAMAM dendrimers are at least 50-fold less toxic than Generation 4 PPI dendrimers on MCF-7 and A549 cell lines. | |
| Cationic PAMAM dendrimers exhibit concentration- and generation-dependent toxicity, while anionic and neutral dendrimers are significantly less toxic. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the synthesis and evaluation of mannosylated drug carriers and PAMAM dendrimers, based on established practices in the field.
Synthesis of Mannosylated Neoglycolipids for Liposomal Delivery
This protocol outlines a general method for synthesizing mannosylated lipids that can be incorporated into liposomes for targeted drug delivery.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
1-bromoalkanes (e.g., 1-bromododecane)
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
6-azidohexyl tetra-O-acetyl-α-D-mannopyranoside
-
Tributylphosphine
-
Hydroxybenzotriazole (HOBT)
-
N,N'-diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of the Lipid Tail: React methyl 3,5-dihydroxybenzoate with a 1-bromoalkane in the presence of K2CO3 and a catalytic amount of KI in DMF at 90°C to form the corresponding dialkoxybenzoate.
-
Saponification: Hydrolyze the methyl ester of the dialkoxybenzoate using potassium hydroxide in an ethanol/water mixture to yield the carboxylic acid derivative.
-
Staudinger Ligation: In a one-pot reaction, react the carboxylic acid-terminated lipid tail with 6-azidohexyl tetra-O-acetyl-α-D-mannopyranoside in the presence of tributylphosphine, HOBT, and DIC in DCM. This reaction couples the lipid tail to the mannose derivative.
-
Purification: Purify the final mannosylated neoglycolipid using column chromatography.
-
Liposome Formulation: The purified neoglycolipid can then be used to form liposomes using standard methods such as thin-film hydration followed by extrusion.
Evaluation of Cellular Uptake of Nanoparticles
This protocol describes a general method for quantifying the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Fluorescently labeled nanoparticles (e.g., Cy5-labeled PAMAM dendrimers)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere and grow to a suitable confluency.
-
Nanoparticle Incubation: Treat the cells with a known concentration of the fluorescently labeled nanoparticles in fresh culture medium. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1, 3, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
For Flow Cytometry:
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
For Confocal Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei (e.g., with DAPI) and/or other cellular compartments.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.
-
Mandatory Visualizations
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for analyzing the cellular uptake of fluorescently labeled nanoparticles.
Mannose Receptor-Mediated Endocytosis and Signaling
Caption: Simplified signaling pathway of mannose receptor-mediated endocytosis.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The presented data is a synthesis of findings from various studies and does not represent a direct comparative analysis under identical experimental conditions. Researchers should consult the primary literature for detailed methodologies and specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesized trimannose conjugate induces endocytosis and expression of immunostimulatory molecules in monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPARATIVE BIODISTRIBUTION OF PAMAM DENDRIMERS AND HPMA COPOLYMERS IN OVARIAN TUMOR-BEARING MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mannosylated Ligands in Targeted Drug Delivery
A guide for researchers on replicating key experiments in mannose-receptor-targeted systems.
For researchers and drug development professionals, targeting specific cell types is a primary goal for enhancing therapeutic efficacy and reducing off-target effects. One promising strategy is the use of mannosylated ligands to target the mannose receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells. While specific experimental data for "Trimannosyldilysine" is not extensively available in publicly accessible literature, a wealth of research on mannosylated drug delivery systems provides a strong foundation for understanding and replicating key experiments in this area. This guide focuses on the broader class of mannosylated carriers, offering a comparative analysis of their performance against non-mannosylated alternatives, detailed experimental protocols, and an overview of the relevant signaling pathways.
Comparative Performance of Mannosylated vs. Non-Mannosylated Carriers
The primary advantage of mannosylation is the significant enhancement of uptake by mannose receptor-expressing cells. This is consistently demonstrated across various studies using different carrier systems and analytical methods.
Table 1: Cellular Uptake Efficiency of Mannosylated vs. Non-Mannosylated Liposomes in Macrophages
| Carrier Type | Cell Type | Uptake Measurement Method | Uptake Efficiency (Mannosylated) | Uptake Efficiency (Non-Mannosylated) | Fold Increase |
| Liposomes | M2 Macrophages | Flow Cytometry (% of positive cells) | ~95.5% (with trimannoside) | ~10% (non-specific absorption) | ~9.5x |
| Liposomes | Rat Kupffer Cells | Flow Cytometry (Transfection efficiency) | 51% | 30% | 1.7x[1] |
| Nanoparticles | M2 Macrophages | Fluorescence Intensity (Arbitrary Units) | ~11.8-fold greater than M1 macrophages | Baseline | - |
Data synthesized from multiple sources to illustrate typical performance gains.[1][2][3]
Table 2: Binding Affinity of Mannosylated Ligands to Mannose Receptor (or model protein ConA)
| Ligand Type | Receptor/Model | Measurement Method | Dissociation Constant (Kd) |
| Trimannoside Conjugate | Concanavalin A (ConA) | FTIR Spectroscopy | 10⁻⁶ - 10⁻⁷ M |
| Galactosylated Polymer | Concanavalin A (ConA) | FTIR Spectroscopy | 10⁻⁴ M |
| Monomannose Ligand | Mannose Receptor | Not specified | mM to µM range |
ConA is often used as a model for the mannose receptor in initial screening assays.[2]
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for two fundamental experiments in the evaluation of mannosylated carriers.
1. In Vitro Cellular Uptake Assay Using Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled liposomes or nanoparticles by target cells.
-
Materials:
-
Mannosylated and non-mannosylated nanoparticles encapsulating a fluorescent dye (e.g., coumarin-6 or FITC).
-
Macrophage cell line (e.g., RAW 264.7 or J774.E) or primary macrophages.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Acid wash solution (0.5 M NaCl, 0.2 M acetic acid, pH 2.5) to remove surface-bound particles.
-
Trypsin-EDTA.
-
Flow cytometer.
-
-
Procedure:
-
Seed macrophages in 24-well plates and culture until they reach 80-90% confluency.
-
For competitive inhibition studies, pre-incubate a subset of cells with a high concentration of free mannose or mannan (e.g., 3-5 mg/mL) for 30-40 minutes to saturate the mannose receptors.
-
Add the fluorescently labeled mannosylated and non-mannosylated nanoparticles to the cells at a predetermined concentration (e.g., 80-120 nM) and incubate for 1-2 hours at 37°C.
-
Wash the cells twice with cold PBS to remove excess nanoparticles.
-
Briefly rinse the cells with the acid wash solution to strip off any non-internalized, surface-bound nanoparticles.
-
Wash the cells three more times with cold PBS.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake.
-
2. Ligand Binding Affinity Assay Using a Model Protein (ConA)
This assay provides an initial screening of the binding strength of mannosylated ligands to a mannose-binding protein.
-
Materials:
-
Concanavalin A (ConA) solution.
-
Mannosylated and non-mannosylated ligands.
-
Phosphate buffer (pH ~6.4) containing Ca²⁺ and Mn²⁺ ions (required for ConA activity).
-
FTIR spectrometer.
-
-
Procedure:
-
Prepare a solution of ConA in the phosphate buffer.
-
Record the FTIR spectrum of the ConA solution, focusing on the Amide I (1600-1700 cm⁻¹) and Amide II (1490-1600 cm⁻¹) bands, which are sensitive to protein conformational changes upon ligand binding.
-
Prepare a series of solutions with a fixed concentration of ConA and increasing concentrations of the mannosylated or non-mannosylated ligand.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Record the FTIR spectrum for each mixture.
-
Analyze the changes in the position and intensity of the Amide I and Amide II bands as a function of the ligand concentration.
-
Plot the change in the spectral parameter against the ligand concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
The interaction of mannosylated ligands with their receptors on antigen-presenting cells can trigger downstream signaling cascades that are crucial for the ensuing immune response.
Mannose Receptor (MR) and Toll-Like Receptor (TLR) Signaling
The mannose receptor itself does not have intrinsic signaling motifs in its cytoplasmic tail. However, it plays a critical role in antigen internalization and can cooperate with other receptors, such as Toll-like receptors (TLRs), to initiate a signaling cascade. For instance, the MR can interact with TLR2 to stimulate a signaling pathway.
TLR signaling is a key component of the innate immune response and is broadly divided into two main pathways: MyD88-dependent and TRIF-dependent.
-
MyD88-dependent pathway: Utilized by most TLRs, this pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
-
TRIF-dependent pathway: Primarily used by TLR3 and TLR4, this pathway results in the activation of the transcription factor IRF3 and the production of type I interferons.
The activation of these pathways in dendritic cells and macrophages is essential for linking the innate and adaptive immune systems, promoting T cell responses.
References
- 1. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages [mdpi.com]
- 3. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trimannosyldilysine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Trimannosyldilysine. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Standard | Purpose |
| Respiratory | N95 or higher-level respirator | NIOSH approved | To prevent inhalation of aerosols or fine powders, especially when handling the solid form.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To protect skin from direct contact. |
| Eye/Face | Safety goggles and face shield | ANSI Z87.1 | To protect against splashes and aerosols. |
| Body | Laboratory coat or chemical-resistant gown | --- | To protect skin and clothing from contamination. |
| Foot | Closed-toe shoes | --- | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Prepare a designated waste container for this compound-contaminated materials.
2. Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE in the correct order: gown, respirator, face shield/goggles, and then gloves.
-
Weighing: If working with a solid, weigh the compound in the fume hood. Use a tared container to minimize transfer steps.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
General Use: Keep the container with this compound sealed when not in use. Avoid creating dust or aerosols.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating solution.
-
Collect all contaminated materials in the designated waste container.
-
-
Major Spill or Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of major spills or exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not pour this compound waste down the drain.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
